2,2,7-Trimethylchroman-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,7-trimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6,10H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAPEEZAPOLFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4R)-2,2,7-trimethylchroman-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(4R)-2,2,7-trimethylchroman-4-amine is a chiral amine derivative built upon the chroman scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, stereochemistry, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development. By synthesizing data from structurally similar compounds and established chemical principles, this guide aims to serve as a foundational resource for researchers working with this and related molecules.
Introduction: The Significance of the Chroman Moiety
The chroman ring system, a bicyclic ether, is a core structural motif in a vast array of biologically active natural products and synthetic compounds. Its presence in molecules like vitamin E (α-tocopherol) underscores its importance in biological systems.[1] The rigid, conformationally defined structure of the chroman scaffold makes it an attractive building block in medicinal chemistry, allowing for the precise spatial orientation of functional groups. The introduction of an amine group, particularly a chiral amine, at the C4 position, as in (4R)-2,2,7-trimethylchroman-4-amine, opens avenues for developing novel therapeutic agents with specific stereochemical interactions with biological targets.[2] Derivatives of chroman-4-amine have been explored for their potential in various therapeutic areas, highlighting the versatility of this chemical class.[3]
Physicochemical and Spectroscopic Properties
While specific experimental data for (4R)-2,2,7-trimethylchroman-4-amine is not widely available, its properties can be reliably inferred from its constituent parts and data from analogous structures.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (4R)-2,2,7-trimethylchroman-4-amine. These values are calculated based on its structure and are useful for predicting its behavior in various experimental settings.
| Property | Predicted Value | Reference/Analogue |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | [4] |
| XLogP3-AA (Lipophilicity) | ~2.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 35.3 Ų | [4] |
These properties are based on the analogue (2R,4R)-2-ethyl-2-methyl-chroman-4-amine and are expected to be very similar for the target compound.
Spectroscopic Characterization (Predicted)
The structural features of (4R)-2,2,7-trimethylchroman-4-amine suggest the following characteristic spectroscopic signatures:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral nature of the molecule. Key signals would include:
-
Aromatic protons on the benzene ring.
-
A singlet for the C7-methyl group.
-
Two singlets for the gem-dimethyl groups at C2.
-
Diastereotopic protons of the methylene group at C3.
-
A characteristic signal for the proton at the C4 chiral center, coupled to the C3 protons.
-
A broad singlet for the amine protons, which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all 12 carbon atoms, including the three methyl groups, the quaternary C2 carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the amine and aromatic functionalities:
-
N-H Stretching: As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]
-
N-H Bending: A bending vibration for the primary amine should be observable in the 1650-1580 cm⁻¹ region.[5]
-
C-N Stretching: The C-N stretching of the aliphatic amine would appear in the 1250–1020 cm⁻¹ range.[5]
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 191. Subsequent fragmentation would likely involve the loss of the amine group and cleavage of the chroman ring.
Stereochemistry: A Critical Determinant of Biological Activity
The stereochemistry of (4R)-2,2,7-trimethylchroman-4-amine is a crucial aspect influencing its interaction with chiral biological macromolecules. The molecule possesses a stereocenter at the C4 position, leading to the existence of two enantiomers: (4R) and (4S).
The "R" configuration at C4 dictates a specific three-dimensional arrangement of the amine group relative to the chroman ring system. This defined stereochemistry is fundamental to its potential as a chiral building block or a pharmacologically active agent, as different enantiomers of a drug can exhibit vastly different potencies and even opposing biological effects.[6] The dihydropyran ring of the chroman moiety typically adopts a half-chair conformation, and the orientation of the substituent at C4 (axial vs. equatorial) will be influenced by the stereochemistry and steric interactions within the molecule.[2]
Synthesis and Chiral Resolution
The synthesis of racemic 2,2,7-trimethylchroman-4-amine can be approached through several synthetic strategies, often starting from a corresponding ketone. The subsequent resolution of the racemic mixture is a critical step to obtain the desired (4R)-enantiomer.
General Synthetic Approach for Racemic this compound
A plausible synthetic route to the racemic amine involves the following key transformations, as adapted from methodologies for similar chroman structures.[7]
-
Synthesis of the Ketone Precursor (2,2,7-trimethylchroman-4-one): This can be achieved through various methods, such as the Fries rearrangement of a suitable phenyl acetate derivative followed by cyclization.
-
Reductive Amination of the Ketone: The ketone can be converted to the racemic amine via reductive amination. This one-pot reaction typically involves treating the ketone with an amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).
Alternatively, a stepwise approach can be employed:
-
Reduction of the Ketone: The ketone is first reduced to the corresponding alcohol (2,2,7-trimethylchroman-4-ol) using a reducing agent like sodium borohydride (NaBH₄).[7]
-
Conversion to a Leaving Group: The resulting alcohol is then converted into a good leaving group, for instance, by mesylation with mesyl chloride to form the mesylate.[7]
-
Amination: The mesylate undergoes nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction) to yield the racemic amine.[7]
Caption: Stepwise synthesis of racemic this compound.
Chiral Resolution
The separation of the racemic amine into its individual enantiomers is paramount for its use in stereospecific applications. Several techniques can be employed for this purpose:
-
Classical Resolution via Diastereomeric Salt Formation: This is a widely used method where the racemic amine is treated with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[8] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.
Caption: Workflow for classical chiral resolution of an amine.
-
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[9] This method can provide high enantiomeric purity and is amenable to scale-up. The choice of the chiral column and mobile phase is critical for achieving good separation.
Exemplary Protocol: Chiral Resolution by Diastereomeric Salt Formation
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or methanol). Add a solution of 0.5 equivalents of a chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.
Applications in Research and Drug Development
The (4R)-2,2,7-trimethylchroman-4-amine scaffold is a valuable building block in several areas of chemical and pharmaceutical research.
-
Chiral Auxiliary and Ligand Synthesis: The defined stereochemistry of the amine makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a precursor for chiral ligands in metal-catalyzed reactions.
-
Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial low-affinity binders to biological targets. The chroman core provides a rigid anchor, while the amine group offers a vector for growing the fragment into a more potent lead compound.
-
Lead Optimization in Medicinal Chemistry: The chroman-amine motif can be incorporated into larger molecules to improve their pharmacological properties. For instance, it can be used to introduce conformational rigidity, modulate lipophilicity, or establish key hydrogen bonding interactions with a target protein. The structural similarity to intermediates of potent drugs like the anti-HIV agent lenacapavir suggests its potential utility in the synthesis of complex pharmaceuticals.[7][10]
Safety and Handling
While a specific safety data sheet (SDS) for (4R)-2,2,7-trimethylchroman-4-amine is not available, general precautions for handling amine compounds should be followed. Amines can be corrosive, irritants, and may be harmful if swallowed or absorbed through the skin.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
(4R)-2,2,7-trimethylchroman-4-amine represents a chiral building block with significant potential in synthetic and medicinal chemistry. Its rigid framework and stereodefined amine group make it an attractive starting point for the development of novel chiral ligands and therapeutic agents. While further experimental characterization is needed to fully elucidate its properties, the principles and methodologies outlined in this guide provide a solid foundation for researchers to work with and explore the applications of this promising molecule. Future research efforts could focus on the development of efficient asymmetric syntheses to directly access the (4R)-enantiomer, as well as the exploration of its utility in the synthesis of new biologically active compounds.
References
-
PubChem. (2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO. PubChem. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
ChemRxiv. (2022). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. ChemRxiv. [Link]
-
afl. (n.d.). SAFETY DATA SHEET. [Link]
-
MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]
- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
Kern County. (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4. Kern County. [Link]
-
LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]
-
7-Methylchroman-4-amine | 742679-35-2. (2023). [Link]
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]
-
PubChem. (2R,4S)-2-ethylchroman-4-amine | C11H15NO. PubChem. [Link]
-
National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. [Link]
-
Loveland Products, Inc. (2016). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Loveland Products, Inc. [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
PubChem. (S)-8-Methylchroman-4-amine | C10H13NO. PubChem. [Link]
-
ResearchGate. (n.d.). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. University of Colorado Boulder. [Link]
-
PubChem. 1,4-Cyclohexanedimethanamine | C8H18N2. PubChem. [Link]
- Google Patents. (n.d.). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
-
Beilstein Archives. (2021). Chiral Isothiourea-Catalyzed Kinetic Resolution of 4-Hydroxy[2.2]paracyclophane. Beilstein Archives. [Link]
-
PubChem. (2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol | C29H48O2. PubChem. [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2. PubChem. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
Sources
- 1. (2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol | C29H48O2 | CID 10574579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 4. (2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO | CID 96581536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cms9files.revize.com [cms9files.revize.com]
- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 13. darlington.sc.safeschoolssds.com [darlington.sc.safeschoolssds.com]
- 14. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of 2,2,7-Trimethylchroman-4-amine
Introduction: The Significance of Chroman Scaffolds in Drug Discovery
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds, including tocopherols (Vitamin E) and various synthetic therapeutic agents. The precise substitution pattern on this heterocyclic framework is critical to its pharmacological activity, making unambiguous structural elucidation a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the structure of a novel chroman derivative, 2,2,7-trimethylchroman-4-amine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures, delving into the scientific rationale behind the selection of experiments and the interpretation of the resulting data. The workflow described herein is designed to be a self-validating system, where each piece of analytical data corroborates the others, leading to a confident and complete structural assignment.
A Proposed Synthetic Pathway
While various synthetic routes to chroman derivatives exist, a plausible approach to this compound could involve a multi-step synthesis starting from a substituted phenol. A potential, though not definitively published, pathway is outlined below. The elucidation process that follows would be essential to confirm the outcome of such a synthesis.
Caption: A plausible synthetic route to the target molecule.
The Elucidation Workflow: A Multi-faceted Analytical Approach
The structural elucidation of an unknown compound is a puzzle. Each analytical technique provides a different piece of information, and only by combining them can the full picture be revealed. Our workflow is designed to be systematic, starting with broad-stroke information and progressively refining our understanding of the molecule's architecture.
Caption: The logical workflow for structural elucidation.
Part 1: Determining the Molecular Formula with Mass Spectrometry
Mass spectrometry (MS) is the initial and one of the most crucial steps, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement of the molecular ion.
-
Data Processing: Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.
Expected Results and Interpretation
For this compound (C₁₂H₁₇NO), the expected monoisotopic mass is 191.1310 u. HRMS should provide a measured mass very close to this value. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target molecule.[2]
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₇NO |
| Calculated Monoisotopic Mass | 191.1310 u |
| Expected [M+H]⁺ | 192.1383 u |
The fragmentation pattern in a tandem MS (MS/MS) experiment can also provide valuable structural information.[1] For our target molecule, we would anticipate characteristic losses, such as the loss of a methyl group or fragmentation of the heterocyclic ring.
Part 2: Identifying Functional Groups with Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Expected Absorptions and Interpretation
The IR spectrum of this compound is expected to show several key absorptions that are indicative of its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Primary Amine) | 3400-3250 | Two sharp bands (asymmetric and symmetric stretches)[2][4] |
| C-H Stretch (Aliphatic) | 2960-2850 | Strong, sharp bands |
| C-H Stretch (Aromatic) | 3100-3000 | Weaker, sharp bands |
| N-H Bend (Primary Amine) | 1650-1580 | Medium to strong, sharp band[4] |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands |
| C-O Stretch (Aryl Ether) | 1270-1200 | Strong, sharp band |
| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium to weak band[4] |
The presence of two distinct N-H stretching bands is a strong indicator of a primary amine.[2] The C-O stretch of the aryl ether within the chroman ring is also a key diagnostic feature.
Part 3: Assembling the Molecular Skeleton with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
¹H NMR
-
¹³C NMR (with DEPT-135)
-
²D COSY (Correlation Spectroscopy)
-
²D HSQC (Heteronuclear Single Quantum Coherence)
-
²D HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-quality spectra for analysis.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their multiplicity (due to coupling with neighboring protons).
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~6.8 | d | 1H |
| H-6 | ~6.7 | dd | 1H |
| H-8 | ~6.9 | d | 1H |
| H-4 | ~4.0 | t | 1H |
| H-3 (axial) | ~1.8 | m | 1H |
| H-3 (equatorial) | ~2.1 | m | 1H |
| 2-CH₃ (gem-dimethyl) | ~1.3 | s | 6H |
| 7-CH₃ | ~2.2 | s | 3H |
| 4-NH₂ | ~1.5 (broad) | s | 2H |
Note: These are predicted values based on known data for similar chroman structures and may vary slightly.[7][8]
The aromatic protons (H-5, H-6, H-8) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The diastereotopic protons at the C-3 position are expected to have different chemical shifts and will show both geminal and vicinal coupling. The amine protons often appear as a broad singlet and their signal will disappear upon addition of D₂O.[2]
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum, often acquired with a DEPT-135 experiment, reveals the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 | ~75 | Quaternary (no signal) |
| C-3 | ~35 | CH₂ (negative) |
| C-4 | ~50 | CH (positive) |
| C-4a | ~148 | Quaternary (no signal) |
| C-5 | ~120 | CH (positive) |
| C-6 | ~128 | CH (positive) |
| C-7 | ~135 | Quaternary (no signal) |
| C-8 | ~117 | CH (positive) |
| C-8a | ~150 | Quaternary (no signal) |
| 2-CH₃ (gem-dimethyl) | ~25 | CH₃ (positive) |
| 7-CH₃ | ~20 | CH₃ (positive) |
Note: Predicted values based on known data for similar chroman structures.[8][9]
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecule.
-
COSY: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between H-4 and the H-3 protons, and between the H-3 protons themselves. In the aromatic region, H-5 would show a correlation to H-6, and H-6 to H-5 and H-8.
-
HSQC: This experiment correlates protons directly to the carbons they are attached to.[10] It allows for the definitive assignment of each proton signal to its corresponding carbon signal.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away.[11] This is arguably the most important experiment for piecing together the molecular skeleton.
Caption: Expected key HMBC correlations for structure confirmation.
Part 4: Absolute Confirmation with X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.[12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths and angles.
The resulting crystal structure would provide definitive confirmation of the connectivity established by NMR and would also reveal the conformation of the chroman ring in the solid state.[15]
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of a novel molecule like this compound requires a logical and multi-pronged analytical strategy. By systematically employing mass spectrometry, infrared spectroscopy, a suite of NMR experiments, and potentially X-ray crystallography, a complete and self-validating picture of the molecule's architecture can be constructed. Each technique provides a layer of evidence that, when combined, leads to an unassailable structural assignment. This rigorous approach is fundamental to ensuring the scientific integrity of research and development in the pharmaceutical sciences.
References
-
Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. (2018, July 17). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
The NMR Spectra of Some Chroman Derivatives. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved January 24, 2026, from [Link]
-
The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. (n.d.). Scilit. Retrieved January 24, 2026, from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved January 24, 2026, from [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 24, 2026, from [Link]
-
An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. (2025, March 6). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Preparation of N ‐(1,7,7‐Trimethylbicyclo[2.2.1]heptan‐2‐ylidene)nitramide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved January 24, 2026, from [Link]
-
Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 24, 2026, from [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. Retrieved January 24, 2026, from [Link]
-
Liquid Chromatography-Mass Spectrometry to Monitor the Labeling Process Stability and Identify Derivatives during the Preparation of 188Re-MN-16ET: A Radiopharmaceutical for Hepatoma. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
spectroscopy infrared alcohols and amines. (2018, August 14). YouTube. Retrieved January 24, 2026, from [Link]
-
Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. (2018, December 6). PubMed. Retrieved January 24, 2026, from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 3). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
x-ray crystallography & cocrystals of targets & ligands. (2023, November 27). YouTube. Retrieved January 24, 2026, from [Link]
-
Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. (n.d.). International Union of Crystallography. Retrieved January 24, 2026, from [Link]
Sources
- 1. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2,7-Trimethylchroman-4-amine molecular weight and formula
An In-Depth Technical Guide to 2,2,7-Trimethylchroman-4-amine: Properties, Synthesis, and Analytical Characterization
Introduction
The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including tocopherols (Vitamin E) and various synthetic molecules with therapeutic potential. The introduction of an amine functionality at the 4-position creates the chroman-4-amine backbone, a structural motif of significant interest in medicinal chemistry and drug development. These compounds serve as valuable building blocks for the synthesis of more complex molecules targeting a range of biological pathways. This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its fundamental properties, plausible synthetic strategies, and the analytical methodologies required for its characterization.
Physicochemical and Structural Properties
This compound is a substituted chroman derivative. The core structure consists of a dihydropyran ring fused to a benzene ring, with gem-dimethyl groups at the 2-position, a methyl group at the 7-position, and a primary amine at the 4-position. The hydrochloride salt of this compound is a common form for handling and storage.
| Property | Value | Source |
| Chemical Formula (Free Base) | C12H17NO | Inferred from salt |
| Molecular Weight (Free Base) | 191.30 g/mol | Calculated |
| Chemical Formula (HCl Salt) | C12H18ClNO | [1] |
| Molecular Weight (HCl Salt) | 227.74 g/mol | [1] |
| Stereochemistry | Racemic | [2] |
| Physical Form (HCl Salt) | Solid | [2] |
| LogP (Computed) | 2.50 | [2] |
| CAS Number (HCl Salt) | 1185300-28-0 | [1][2] |
Synthetic Strategies and Mechanistic Considerations
While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically derived from established methodologies for constructing the chroman-4-amine scaffold. The most common and industrially scalable approach involves the synthesis of a precursor ketone, 2,2,7-trimethylchroman-4-one, followed by its conversion to the target amine.
Synthesis of the Chroman-4-one Precursor
The foundational step is the construction of the chroman ring system. This is typically achieved via a reaction between a substituted phenol (in this case, m-cresol) and an α,β-unsaturated carbonyl compound or its equivalent. The gem-dimethyl substitution at the C2 position directs the use of reagents like 3-methyl-2-butenoic acid or isobutyraldehyde.
Conversion of Ketone to Amine
The transformation of the chroman-4-one to the corresponding chroman-4-amine is a critical step that can be accomplished through several robust methods. The choice of method often depends on the desired scale, stereochemical control (if required), and available reagents.
-
Reductive Amination: This is arguably the most direct and widely used method. The ketone is reacted with an ammonia source (such as ammonia, ammonium acetate, or hydroxylamine) in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an imine or oxime intermediate, which is then reduced to the primary amine.
-
Causality: Using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is advantageous as they are selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. Catalytic hydrogenation over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is also a highly effective and clean alternative, often favored in process chemistry.[3]
-
-
Oxime Formation and Reduction: A two-step alternative involves the initial conversion of the ketone to an oxime using hydroxylamine hydrochloride.[4] The isolated oxime is then reduced to the primary amine.
-
Causality: This method provides a stable intermediate (the oxime) that can be purified before the final reduction step. A variety of reducing agents can be employed for the oxime reduction, including catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a transition metal catalyst.
-
The overall synthetic logic is depicted in the workflow below.
Potential Applications in Drug Discovery
The chroman-4-amine scaffold is a versatile template in drug design. The amine handle provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Amines are fundamental functional groups in a vast number of pharmaceuticals due to their ability to form salts, improving solubility and bioavailability, and to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Chroman-based structures have been investigated for a wide range of activities, and the introduction of the amine at the 4-position can modulate these properties or introduce new ones. While specific data for this compound is limited, related structures are explored for their potential as:
-
Antipsychotic agents : As seen in the complex structure of Cariprazine, which contains a cyclohexylamine derivative, amine-containing cyclic structures are key in CNS-targeting drugs.[5]
-
Antiviral agents : The anti-HIV drug Lenacapavir incorporates a complex amine fragment, highlighting the importance of chiral amines in modern antiviral drug design.[3][6][7]
-
Enzyme inhibitors : The amine can serve as an anchor point to interact with key residues in an enzyme's active site.
The development of efficient and scalable synthetic routes to chiral amines is a major focus in the pharmaceutical industry, often leveraging biocatalysis (e.g., transaminases) or asymmetric catalysis to achieve high enantiomeric purity.[3][8]
Analytical and Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach ensures a self-validating system of analysis.
-
Chromatography (Purity Assessment) :
-
Thin-Layer Chromatography (TLC) : Used for rapid reaction monitoring and preliminary purity checks.
-
High-Performance Liquid Chromatography (HPLC) : The primary technique for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.
-
-
Mass Spectrometry (MS) :
-
Provides definitive confirmation of the molecular weight. Electrospray ionization (ESI) is a suitable technique, which will show the protonated molecule [M+H]+ at m/z corresponding to the molecular weight of the free base (191.30 Da).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will confirm the proton environment. Expected signals would include aromatic protons, a signal for the C4 amine proton, signals for the methylene protons at C3, and distinct singlets for the three methyl groups (two at C2 and one at C7).
-
¹³C NMR : Will show the number of unique carbon atoms, confirming the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC) : Used to definitively assign proton and carbon signals and confirm connectivity within the molecule.
-
-
Infrared (IR) Spectroscopy :
-
Useful for identifying key functional groups. Expected stretches would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹) and C-N stretching.
-
Experimental Protocol: Representative Synthesis via Reductive Amination
The following protocol is a representative, field-proven methodology for the synthesis of a chroman-4-amine from its corresponding ketone.
Objective: To synthesize this compound from 2,2,7-trimethylchroman-4-one.
Materials:
-
2,2,7-trimethylchroman-4-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,2,7-trimethylchroman-4-one (1.0 eq) and ammonium acetate (10 eq).
-
Dissolution: Dissolve the solids in methanol (approx. 0.2 M concentration relative to the ketone).
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Cool the mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: The initial stirring with ammonium acetate facilitates the formation of the iminium ion equilibrium. The subsequent addition of the mild reducing agent, NaBH3CN, at a controlled temperature selectively reduces the iminium ion as it forms.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup - Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.
-
Workup - Basification and Extraction: Basify the aqueous solution by adding saturated NaHCO3 solution until pH > 8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of MeOH).
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using HPLC, MS, and NMR as described in the analytical workflow.
Conclusion
This compound represents a valuable chemical entity with potential applications as a building block in the development of novel therapeutics. Its synthesis can be reliably achieved through established chemical transformations, primarily involving the reductive amination of a chroman-4-one precursor. A thorough understanding of its physicochemical properties, combined with a robust analytical workflow, is paramount for its effective use in a research and development setting. The methodologies and principles outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of this and related chroman-4-amine derivatives.
References
-
MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
Medicines for All Institute. Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Available from: [Link]
-
National Center for Biotechnology Information. (S)-8-Methylchroman-4-amine | C10H13NO. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (2R,4S)-2-ethylchroman-4-amine | C11H15NO. PubChem. Available from: [Link]
-
Universidad de Zaragoza. Analytical strategies for the determination of biogenic amines in dairy products. Available from: [Link]
-
ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Available from: [Link]
-
MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]
-
Wikipedia. Cyclohexylamine. Available from: [Link]
-
Organic Syntheses. Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Available from: [Link]
-
International Journal of Scientific Research and Technology. Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. Available from: [Link]
-
National Center for Biotechnology Information. 2-Methylpyrimidin-4-amine | C5H7N3. PubChem. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
National Center for Biotechnology Information. (2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO. PubChem. Available from: [Link]
- Google Patents. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
ChemRxiv. A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. Available from: [Link]
-
Chemsrc. 7-(trifluoromethyl)chroman-4-amine | CAS#:704208-25-3. Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. You are being redirected... [hit2lead.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,2,7-Trimethylchroman-4-amine: Nomenclature, Synthesis, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,2,7-trimethylchroman-4-amine, a substituted chroman derivative of interest to researchers and professionals in drug development. The document elucidates the compound's nomenclature, proposes a detailed synthetic pathway, and explores its potential pharmacological relevance based on the activities of structurally related molecules.
Nomenclature and Chemical Identity
The precise chemical identity of a molecule is fundamental for scientific communication and reproducibility. This section outlines the IUPAC name and known synonyms for the target compound.
IUPAC Name
The systematic IUPAC name for the free base form of the compound is 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-amine . This name is derived from the core heterocyclic system, "chroman," which is systematically named 3,4-dihydro-2H-1-benzopyran. The substituents are numbered according to the standard rules for this ring system.
A commercially available form of this compound is its hydrochloride salt, identified as (2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride [1].
Synonyms and Identifiers
While specific synonyms for the free base are not widely documented, the following identifiers are associated with its hydrochloride salt:
Chemical Structure
The chemical structure of 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-amine is depicted below.
Figure 1: Chemical structure of 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-amine.
Physicochemical Properties
A summary of the key physicochemical properties of the hydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO · HCl | [1] |
| Molecular Weight | 228 g/mol | [1] |
| LogP | 2.50 | [1] |
| Stereochemistry | Racemic | [1] |
| Physical Form | Solid | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process: the formation of the corresponding chroman-4-one precursor, followed by its conversion to the target amine. Chroman-4-ones are versatile intermediates in the synthesis of a wide range of bioactive molecules.[2][3][4]
Step 1: Synthesis of 2,2,7-Trimethylchroman-4-one
The synthesis of the ketone intermediate, 2,2,7-trimethylchroman-4-one, can be achieved via a one-pot reaction from 1-(2-hydroxyaryl)ethanones.[5] A plausible route starting from 3-methylphenol is outlined below.
Protocol:
-
Friedel-Crafts Acylation: React 3-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, primarily at the para position to the hydroxyl group, yielding 1-(2-hydroxy-4-methylphenyl)ethanone.
-
Reaction with a Methyl Grignard Reagent: Treat the resulting acetophenone with an excess of a methyl Grignard reagent (e.g., methylmagnesium iodide). This will lead to the formation of a tertiary alcohol.
-
Acid-Catalyzed Cyclization: Subsequent treatment with a dilute acid, such as sulfuric acid, will catalyze the dehydration of the tertiary alcohol and facilitate an intramolecular Michael addition to form the chroman-4-one ring system.
Step 2: Reductive Amination to Yield this compound
Reductive amination is a widely employed and efficient method for converting ketones and aldehydes into amines.[6][7][8] This process involves the reaction of the carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced in situ.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,2,7-trimethylchroman-4-one in a solvent such as methanol or 1,2-dichloroethane.
-
Amine Source: Add an amine source. For the synthesis of a primary amine, ammonium acetate or a solution of ammonia in methanol can be used.
-
Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the iminium ion in the presence of the ketone.[6]
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography or crystallization to yield the desired this compound.
Figure 2: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively reported in the literature, the chroman scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[9][10][11] Derivatives of chroman-4-one and related structures have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][9][11][12][13]
Anticancer Potential
Substituted chroman-4-ones have shown significant cytotoxic activity against various cancer cell lines.[3][12] The introduction of different substituents on the chroman ring system can modulate this activity. The trimethyl substitution pattern of the target compound could influence its lipophilicity and steric interactions with biological targets, potentially leading to novel anticancer properties.
Sirtuin Inhibition
Functionalized 2-alkyl substituted chroman-4-one derivatives have been developed as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme, which is implicated in neurodegenerative diseases and cancer.[12][14] Some of these derivatives have demonstrated the ability to reduce the proliferation of breast and lung cancer cells.[12] The structural features of this compound make it a candidate for investigation as a potential modulator of sirtuin activity.
Antimicrobial and Antiviral Activity
Various chroman and chromone derivatives have been evaluated for their antimicrobial and antiviral properties.[2][9][10] The chroman-4-one scaffold itself is recognized for its broad-spectrum antimicrobial potential.[2] Therefore, this compound could be a valuable starting point for the development of new anti-infective agents.
Conclusion
This compound is a structurally interesting derivative of the pharmacologically significant chroman scaffold. While direct biological data for this specific compound is sparse, its synthesis is feasible through established chemical methodologies, primarily via the reductive amination of the corresponding chroman-4-one. The known biological activities of related chroman derivatives suggest that this compound and its analogs represent a promising area for further investigation in the fields of oncology, neurodegenerative disease, and infectious disease research. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and biological evaluation of this and related compounds.
References
-
Gomes, A. C. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5369. Available from: [Link]
-
Larsson, A. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available from: [Link]
-
O'Connell, K. M. G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6893-6904. Available from: [Link]
-
Gomes, A. C. F., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Pharmaceuticals, 16(10), 1433. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Mingaleva, A. V., et al. (2023). Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes from 1-(2-hydroxyaryl)ethanones. Mendeleev Communications, 33(5), 675-676. Available from: [Link]
-
Kumar, D., et al. (2020). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 13(10), 4945-4951. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Soni, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1615-1634. Available from: [Link]
-
Wikipedia. (2023). Reductive amination. Available from: [Link]
-
Ghanbarimasir, Z., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry, 23(10), 2283-2294. Available from: [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.mathnet.ru [m.mathnet.ru]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and History of Substituted Chroman-4-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman-4-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted chroman-4-amines. It delves into the foundational chemistries that enabled the synthesis of their precursors, the chroman-4-ones, and details the pivotal transformations leading to the desired 4-amino derivatives. Key synthetic strategies, including reductive amination and multi-step sequences involving oxime intermediates, are presented with detailed experimental protocols. Furthermore, this guide explores the structure-activity relationships (SAR) that have driven the optimization of these compounds for various therapeutic targets, particularly within the central nervous system. Special emphasis is placed on the development of stereoselective synthetic methods to access specific isomers, a critical aspect for enhancing pharmacological activity and reducing off-target effects.
Introduction: The Emergence of a Privileged Scaffold
The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic interest[1]. The introduction of a substituted amino group at the 4-position of the chroman ring gives rise to substituted chroman-4-amines, a class of compounds that has proven to be a rich source of pharmacological agents. The journey to unlocking the therapeutic potential of these molecules began with the exploration of their ketone precursors, the chroman-4-ones. These ketones have served as versatile intermediates, allowing for a diverse range of chemical modifications and subsequent introductions of the crucial amine functionality[1][2]. The structural rigidity of the chroman scaffold, combined with the ability to introduce a variety of substituents at multiple positions, has made it an attractive template for the design of targeted therapies.
Historical Perspective and Key Milestones
The history of substituted chroman-4-amines is intrinsically linked to the development of synthetic routes to chroman-4-ones. Early methods for constructing the chroman-4-one core involved reactions such as the intramolecular Friedel-Crafts acylation of 3-(phenoxy)propanoic acids[3]. Another classical approach has been the one-step reaction between α,β-unsaturated acids and thiophenols, although this method often resulted in low yields[3].
A significant advancement in chroman-4-one synthesis came with the utilization of a base-promoted crossed aldol condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by an intramolecular oxa-Michael addition[4]. This methodology, often enhanced by microwave irradiation, has provided an efficient pathway to a wide variety of 2-substituted chroman-4-ones[4][5].
The conversion of these chroman-4-one intermediates to the corresponding 4-amino derivatives marked a pivotal step in the exploration of their pharmacological potential. One of the earliest and most straightforward methods for this transformation is the Leuckart-Wallach reaction . This reaction utilizes formamide or ammonium formate to achieve reductive amination of the ketone in a one-pot process, typically at high temperatures[6][7]. Although effective, the harsh reaction conditions can limit its applicability to sensitive substrates[6]. A more detailed historical account of the Leuckart reaction reveals its discovery in 1885 and its subsequent application in the synthesis of various amines[7].
Later, more versatile and milder methods for reductive amination became the cornerstone for the synthesis of chroman-4-amines. These methods typically involve the formation of an intermediate imine or enamine, followed by reduction with agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Synthetic Methodologies for Substituted Chroman-4-amines
The synthesis of substituted chroman-4-amines primarily relies on the chemical manipulation of the corresponding chroman-4-ones. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.
Synthesis of Chroman-4-one Precursors
A robust synthesis of the chroman-4-one scaffold is the critical first step. A widely adopted and efficient method is the microwave-assisted aldol condensation followed by intramolecular cyclization.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [4]
-
Step 1: Reaction Setup: To a 0.4 M solution of the appropriately substituted 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Step 2: Microwave Irradiation: Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
Step 3: Work-up: After cooling, dilute the mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
Step 4: Purification: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.
Causality Behind Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating. DIPA acts as a base to facilitate the initial aldol condensation. The aqueous work-up is essential to remove unreacted starting materials, the base, and any salts formed during the reaction.
Reductive Amination of Chroman-4-ones
Reductive amination is a powerful and widely used method for the synthesis of amines from ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of a chroman-4-one.
Experimental Protocol: General Procedure for Reductive Amination
-
Step 1: Imine Formation: Dissolve the substituted chroman-4-one (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.
-
Step 2: Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Step 3: Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
-
Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This protocol is self-validating as the progress of both the imine formation and the subsequent reduction can be monitored by TLC or LC-MS, ensuring the reaction proceeds to completion before work-up. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion without reducing the starting ketone.
Stereoselective Synthesis of Chroman-4-amines
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize specific isomers of substituted chroman-4-amines is of paramount importance. A notable approach involves the asymmetric reduction of a chroman-4-one to a chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry.
Asymmetric Synthesis of Chiral 4-Aminochroman Derivatives [8]
This multi-step approach provides access to enantiomerically pure 4-aminochromans.
Caption: Multi-step asymmetric synthesis of a chiral 4-aminochroman.
Experimental Protocol: Asymmetric Synthesis of 4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans [8]
-
Step 1: Asymmetric Reduction: To a solution of the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), add a catalytic amount of Corey's oxazaborolidine followed by the slow addition of borane (BH₃). This step yields the corresponding chiral 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol with high enantioselectivity.
-
Step 2: Mesylation: React the chiral alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to convert the hydroxyl group into a good leaving group, the mesylate.
-
Step 3: Azide Introduction: Displace the mesylate group with an azide group by reacting with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction typically proceeds with inversion of stereochemistry (Sₙ2 mechanism).
-
Step 4: Reduction of the Azide: Reduce the azide to the primary amine using methods such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (Staudinger reaction) to afford the final chiral 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran without loss of stereochemical integrity[8].
Structure-Activity Relationships (SAR) and Pharmacological Significance
The therapeutic potential of substituted chroman-4-amines has been explored across various disease areas, with a particular focus on disorders of the central nervous system (CNS). The ability to systematically modify the chroman scaffold and the amino substituent has allowed for the fine-tuning of their pharmacological profiles.
Activity in the Central Nervous System
Several patents describe chroman and chromene derivatives with activity on the central nervous system, particularly as potential antidepressants[9]. These findings underscore the importance of the chroman-4-amine core in designing novel neurotherapeutics. The lipophilicity and basicity of the amino group, as well as the substitution pattern on the aromatic ring, are critical determinants of blood-brain barrier penetration and target engagement.
A study on a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated neuroprotective effects against excitotoxicity, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease[10]. This compound was shown to possess marked antioxidant activity and to enhance the ERK-mediated phosphorylation of CREB, a key protein in neuronal survival and plasticity[10].
SAR Insights
While comprehensive SAR studies specifically on a wide range of substituted chroman-4-amines are still emerging in the public literature, general principles can be inferred from related scaffolds and the foundational chroman-4-one work.
-
Substitution on the Aromatic Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the chroman scaffold can significantly influence the electronic properties of the molecule, affecting its binding affinity to biological targets and its metabolic stability. For instance, in the precursor chroman-4-ones, electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibition[4][11].
-
Substitution at the 2-Position: Alkyl or aryl substituents at the 2-position of the chroman ring can modulate the lipophilicity and steric profile of the molecule, which can impact its interaction with the binding pocket of a target protein.
-
The Nature of the Amino Group: The nature of the substituent(s) on the nitrogen atom at the 4-position is a critical determinant of pharmacological activity. Primary, secondary, and tertiary amines will have different basicities and hydrogen bonding capabilities, directly influencing their interaction with target receptors and enzymes.
Table 1: Representative Substituted Chroman-4-ones and their Biological Activities
| Compound ID | R1 | R2 | R3 | Biological Activity | IC₅₀ (µM) | Reference |
| 1 | H | n-Pentyl | H | SIRT2 Inhibitor | 1.5 | [11] |
| 2 | 6,8-Dibromo | n-Pentyl | H | SIRT2 Inhibitor | 1.5 | [11] |
| 3 | 6-Fluoro | n-Pentyl | H | SIRT2 Inhibitor | 2.5 | [4] |
Future Directions and Conclusion
The journey of substituted chroman-4-amines from their synthetic origins to their exploration as potential therapeutic agents is a testament to the power of medicinal chemistry. The foundational work on the synthesis of chroman-4-ones has paved the way for the development of a diverse library of 4-amino derivatives. While significant progress has been made, particularly in the synthesis of these compounds, the full therapeutic potential of this scaffold remains to be unlocked.
Future research in this area should focus on:
-
Elucidation of Historical Context: A more detailed investigation into the early, seminal discoveries of substituted chroman-4-amines would provide valuable historical context.
-
Expansion of Synthetic Methodologies: The development of novel and more efficient synthetic routes, particularly for the stereoselective synthesis of a wider range of substituted chroman-4-amines, is crucial.
-
Comprehensive SAR Studies: Systematic and comprehensive structure-activity relationship studies are needed to fully understand how different substitution patterns on the chroman-4-amine scaffold influence activity at various biological targets.
-
Exploration of New Therapeutic Areas: While CNS disorders have been a primary focus, the diverse biological activities of chroman derivatives suggest that these compounds may have potential in other therapeutic areas, such as oncology, infectious diseases, and inflammatory disorders.
References
-
Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (URL: [Link])
-
PMC - NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (URL: [Link])
-
ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (URL: [Link])
- Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (URL: )
-
Master Organic Chemistry. Reductive Amination, and How It Works. (URL: [Link])
-
Sci-Hub. Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555–7562. (URL: [Link])
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (URL: [Link])
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (URL: [Link])
-
RSC Publishing. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (URL: [Link])
-
PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (URL: [Link])
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (URL: [Link])
-
MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (URL: [Link])
- Google Patents. US5151442A - Chroman derivative active on the central nervous system, their method of preparation and pharmaceutical compositions in which they are present. (URL: )
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])
-
Cambridge MedChem Consulting. Bioisosteric Replacements. (URL: [Link])
-
RSC Publishing. 4-Aminocoumarin derivatives: synthesis and applications. (URL: [Link])
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])
-
PMC - PubMed Central. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (URL: [Link])
- Google Patents.
-
Atlantis Press. Preparation of Aliphatic Amines by the Leuckart Reaction. (URL: [Link])
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. (URL: [Link])
-
OUCI. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (URL: [Link])
-
ACS Axial. Patents Shaping the Future of Neuroscience Treatments and Therapeutics. (URL: [Link])
-
Regulations.gov. US Patent No. 8829195. (URL: [Link])
-
Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])
-
PubMed Central. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])
-
Sciencemadness Wiki. Leuckart reaction. (URL: [Link])
-
PMC - PubMed Central. Natural Compounds as Medical Strategies in the Prevention and Treatment of Psychiatric Disorders Seen in Neurological Diseases. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans / Tetrahedron, 1999 [sci-hub.sg]
- 9. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
Stereoisomerism of 2,2,7-Trimethylchroman-4-amine
An In-Depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoisomerism plays a pivotal role in the pharmacological and toxicological profiles of drug candidates. This technical guide provides a comprehensive exploration of the stereoisomerism of 2,2,7-trimethylchroman-4-amine, a molecule of significant interest within the broader class of biologically active chroman derivatives. We will delve into the structural basis of its chirality, present methodologies for the synthesis of the racemic mixture, detail advanced techniques for the separation of its enantiomers, and outline robust analytical methods for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of stereoisomerism in this important class of compounds.
Introduction: The Significance of Stereoisomerism in Chroman-4-amines
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] Chroman-4-amines, in particular, are a subclass that has garnered considerable attention due to their potential as therapeutic agents. The introduction of an amine group at the C4 position of the chroman ring often imparts crucial pharmacodynamic and pharmacokinetic properties.
A critical aspect of drug design and development is the consideration of stereoisomerism—the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Different stereoisomers of a chiral drug can exhibit distinct biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.
This guide focuses specifically on this compound, a representative member of this class, to illustrate the principles and techniques associated with the study of its stereoisomers.
Structural Analysis: Unveiling the Chirality of this compound
The foundation of stereoisomerism in this compound lies in its molecular structure. A stereocenter, or chiral center, is a carbon atom that is bonded to four different groups.[5][6][7] In the case of this compound, the carbon atom at the 4th position (C4) of the chroman ring is a stereocenter.
The four distinct substituents attached to C4 are:
-
An amine group (-NH₂)
-
A hydrogen atom (-H)
-
The C3 methylene group of the pyran ring
-
The C4a carbon of the fused aromatic ring system
The carbon at the 2nd position (C2) is not a stereocenter as it is bonded to two identical methyl groups. Therefore, with one stereocenter, this compound exists as a pair of enantiomers: (R)-2,2,7-trimethylchroman-4-amine and (S)-2,2,7-trimethylchroman-4-amine. These enantiomers are non-superimposable mirror images of each other.
Diagram: Stereoisomers of this compound
Caption: The enantiomeric pair of this compound.
Synthetic Approach: Preparation of Racemic this compound
The initial step in studying the stereoisomers of a chiral molecule is often the synthesis of the racemic mixture, which contains equal amounts of both enantiomers.[8][9] A common and effective strategy for the synthesis of chroman-4-amines is the reductive amination of the corresponding chroman-4-one.
Synthesis of 2,2,7-Trimethylchroman-4-one
The precursor, 2,2,7-trimethylchroman-4-one, can be synthesized through various established methods. A plausible route involves the reaction of a substituted phenol with an α,β-unsaturated acid or its derivative.
Reductive Amination to Yield Racemic this compound
The conversion of the chroman-4-one to the chroman-4-amine can be achieved via a two-step process involving the formation of an oxime intermediate followed by its reduction, or through a direct reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,7-trimethylchroman-4-one in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the careful addition of water. Adjust the pH to basic with an appropriate base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic this compound.
Diagram: Synthetic Pathway to Racemic this compound
Caption: A generalized synthetic route to the target racemic amine.
Enantioseparation: Isolating the Stereoisomers
With the racemic mixture in hand, the next critical step is the separation of the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[10][11] The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.
Chiral HPLC Methodology
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of chiral amines.[12][13] The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.[14]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® IA, Lux® Cellulose-1).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution for basic analytes like amines.
-
Optimization: Systematically vary the ratio of the polar modifier and the concentration of the amine additive to optimize the separation, aiming for a resolution (Rs) value greater than 1.5 for baseline separation.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Determine the retention times (tR) and peak areas for each enantiomer to calculate the enantiomeric excess (ee) of a sample.
Table 1: Exemplary Chiral HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralcel® OD-H | Chiralpak® IA | Lux® Cellulose-1 |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Heptane:Ethanol (85:15) + 0.1% DEA | Hexane:Isopropanol (95:5) + 0.1% TEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Characterization and Absolute Configuration Determination
Once the enantiomers are separated, their identity and stereochemical purity must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.[15][16][17]
NMR Spectroscopy for Stereoisomer Analysis
While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[18][19] The resulting diastereomers have different physical properties and will exhibit distinct chemical shifts in their NMR spectra.
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Derivatization: React each separated enantiomer of this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric amides.
-
NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra of the resulting diastereomers.
-
Spectral Analysis: Compare the chemical shifts of specific protons or the fluorine atoms in the two diastereomers. The differences in chemical shifts (Δδ) can be used to determine the enantiomeric purity and, by applying Mosher's method, to assign the absolute configuration (R or S) of the original amine enantiomers.
Diagram: Workflow for Stereoisomer Separation and Characterization
Caption: A streamlined workflow for the analysis of stereoisomers.
Conclusion and Future Perspectives
The stereoisomerism of this compound presents both a challenge and an opportunity in the field of drug discovery and development. A thorough understanding and application of the principles and techniques outlined in this guide are essential for the successful isolation, characterization, and evaluation of its individual enantiomers. The methodologies described herein, from the synthesis of the racemic mixture to the sophisticated techniques of chiral HPLC and NMR-based configurational analysis, provide a robust framework for researchers.
Future work in this area should focus on the development of efficient stereoselective synthetic routes to directly obtain the desired enantiomer, thereby circumventing the need for challenging and often costly chiral separations. Furthermore, the elucidation of the specific biological activities of each enantiomer will be crucial in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules. Available at: [Link]
- A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (n.d.).
-
A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. (2024). Journal of Organic Chemistry. Available at: [Link]
- A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. (n.d.). ChemRxiv.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Molecules. Available at: [Link]
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).
- How Many Chiral Stereoisomrs Does the 1,2,3,4,5,6 Hexachlorocyclohexane Have? (2023). YouTube.
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]
- Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. (n.d.). Medicines for All Institute.
- NMR determination of enantiomeric excess. (n.d.).
- Identifying Stereocenters (chiral centers). (2014). YouTube.
- NMR and Stereochemistry. (n.d.). Harned Research Group, University of Minnesota.
-
Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives. (2009). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). Natural Product Reports. Available at: [Link]
- Designating the Configuration of Chiral Centers. (n.d.).
- CHIRAL HPLC COLUMNS. (n.d.). Sigma-Aldrich.
-
Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. (2019). Molecules. Available at: [Link]
- Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. (n.d.).
- Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Semantic Scholar.
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Available at: [Link]
- Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. (2015). YouTube.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.).
- Number of stereoisomers of a polycyclic polychlorinated amine. (2025). Chemistry Stack Exchange.
- Identifying stereocenters. (2020). YouTube.
- Which Compounds Contain Chiral Centers (Stereocenters)? (with examples). (2019). YouTube.
- (4R)-6-chloro-2,2,7-trimethyl-chroman-4-amine. (n.d.). PubChem.
- How many stereoisomers are possible for each of the following mol... (n.d.). Study Prep in Pearson+.
- (S)-chroman-4-amine. (n.d.). PubChem.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Technical Guide: Predicted Spectroscopic Profile of 2,2,7-Trimethylchroman-4-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectral data for 2,2,7-Trimethylchroman-4-amine, a novel heterocyclic amine with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data in the public domain, this document leverages established computational chemistry principles to generate and interpret high-fidelity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies detailed herein serve as a robust framework for the in silico characterization of complex organic molecules, offering a self-validating system for researchers engaged in structural elucidation and rational drug design. Each section explains the causality behind the prediction methodologies, presents the predicted data in a structured format, and offers field-proven insights into spectral interpretation, grounded in authoritative references.
Introduction: The Rationale for Predictive Spectroscopy
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. However, the synthesis and isolation of new compounds for experimental analysis can be a resource-intensive endeavor. Computational spectroscopy has emerged as a powerful and cost-effective alternative, enabling researchers to predict the spectral properties of a molecule before its synthesis.[1][2] This predictive capability allows for the early-stage validation of a target structure, aids in the interpretation of experimental data, and can even guide synthetic efforts.
This guide focuses on this compound, a molecule of interest due to its rigid chroman scaffold and the presence of a key amine functional group. Understanding its spectroscopic signature is critical for its identification and for probing its interactions in biological systems.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide.
Figure 1: Structure and Atom Numbering of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), have become highly reliable for predicting ¹H and ¹³C chemical shifts.[3][4]
Methodology for NMR Prediction
The predicted NMR data presented below were generated using a standard computational protocol that mirrors best practices in the field.[1][5]
Figure 2: Workflow for Computational NMR Prediction.
Experimental Protocol: Step-by-Step NMR Prediction
-
Structure Input: The canonical SMILES string for this compound is used as the initial input.
-
Conformational Analysis: A conformational search is performed to identify the lowest energy conformer, as NMR spectra are a population-weighted average of all conformers. For a rigid system like this chroman derivative, a single low-energy conformer is often sufficient for an accurate prediction.
-
Geometry Optimization: The geometry of the lowest energy conformer is optimized using a DFT method, such as B3LYP with a 6-31G* basis set. This step is crucial for obtaining accurate shielding tensors.
-
NMR Calculation: The NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a higher-level basis set (e.g., mPW1PW91/6-311+G(2d,p)) for improved accuracy.[2]
-
Data Processing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the similarly calculated shielding value for tetramethylsilane (TMS). The predictions are simulated for a standard NMR solvent, such as deuterated chloroform (CDCl₃).[6]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, amine, and methyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Chemical Shift |
| H5, H6 | 6.5 - 6.8 | Multiplet | 2H | Aromatic protons on the electron-rich benzene ring. |
| H8 | 6.9 - 7.1 | Singlet (or narrow doublet) | 1H | Aromatic proton deshielded by the adjacent oxygen atom. |
| H4 | 3.8 - 4.1 | Triplet | 1H | Methine proton adjacent to the amine group and the aromatic ring. |
| H3 | 1.8 - 2.2 | Multiplet | 2H | Methylene protons on the chroman ring. |
| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H | Amine protons; chemical shift and broadness are concentration and solvent dependent. |
| C7-CH₃ | 2.2 - 2.4 | Singlet | 3H | Methyl group attached to the aromatic ring. |
| C2-CH₃ (ax) | 1.2 - 1.4 | Singlet | 3H | One of the gem-dimethyl protons at the C2 position. |
| C2-CH₃ (eq) | 1.1 - 1.3 | Singlet | 3H | The other gem-dimethyl proton at the C2 position. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the lack of symmetry, all 13 carbon atoms in this compound are expected to be chemically non-equivalent, resulting in 13 distinct signals.[7]
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C4a, C8a | 145 - 155 | Quaternary aromatic carbons, with C8a being significantly deshielded by the adjacent oxygen. |
| C5, C6, C7, C8 | 115 - 130 | Aromatic carbons. The specific shifts are influenced by the substitution pattern. |
| C2 | 75 - 85 | Quaternary carbon bonded to oxygen and two methyl groups. |
| C4 | 50 - 60 | Methine carbon bonded to the nitrogen of the amine group. |
| C3 | 35 - 45 | Methylene carbon in the heterocyclic ring. |
| C2-CH₃ (gem-dimethyl) | 25 - 35 | The two methyl carbons at the C2 position. |
| C7-CH₃ | 20 - 25 | Aromatic methyl carbon. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features.
Methodology for MS Prediction
The prediction of an electron ionization (EI) mass spectrum can be approached through computational methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS).[8] This involves simulating the ionization of the molecule and the subsequent fragmentation pathways.
Figure 3: Predicted Key Fragmentation Pathways for this compound.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₁₃H₁₉NO. The nominal molecular weight is 205 g/mol .
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway |
| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 190 | [M - CH₃]⁺ | Loss of a methyl radical from one of the gem-dimethyl groups at C2. This is a common fragmentation for molecules containing a tertiary carbon. |
| 162 | [M - C₃H₇]⁺ | Loss of an isopropyl radical, likely initiated by cleavage of the C2-C3 bond followed by rearrangement. |
| 148 | [C₉H₁₀NO]⁺ | Resulting from a Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring, a characteristic fragmentation for chroman derivatives.[9] |
| 132 | [C₉H₈O]⁺ | Further fragmentation of the m/z 148 ion via loss of the amine group. |
The fragmentation of chroman derivatives is well-documented, often involving the characteristic RDA reaction.[9][10] The presence of the amine group and multiple methyl substituents provides several potential fragmentation routes, leading to a rich and informative mass spectrum.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Methodology for IR Prediction
Predicted IR spectra are typically calculated using DFT methods. The process involves a frequency calculation on the optimized molecular geometry. The resulting vibrational frequencies are often systematically overestimated and are corrected using a scaling factor.[12]
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions corresponding to its amine, aromatic, and aliphatic components.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine | Medium (two bands) |
| 2850 - 3000 | C-H stretch (aliphatic) | Alkyl groups | Strong |
| 1600 - 1620 | C=C stretch | Aromatic Ring | Medium |
| 1580 - 1650 | N-H bend (scissoring) | Primary Amine | Medium-Strong |
| 1450 - 1500 | C=C stretch | Aromatic Ring | Medium |
| 1200 - 1300 | C-O stretch | Aryl-alkyl ether | Strong |
| 1000 - 1150 | C-N stretch | Amine | Medium |
| 800 - 900 | C-H bend (out-of-plane) | Substituted Aromatic Ring | Strong |
The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine.[13] The strong C-O stretching band is characteristic of the ether linkage within the chroman ring system.
Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound based on established computational methodologies. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with their detailed interpretations, offer a valuable resource for researchers working on the synthesis, characterization, and application of this molecule and its derivatives. The protocols and rationale outlined herein serve as a practical framework for applying predictive spectroscopy in modern chemical research, enhancing the efficiency and accuracy of structural elucidation.
References
- BenchChem. (n.d.). In-Depth Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-bromo-2,4,4-trimethylpentane.
- Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.
- Pistner, A. M., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC.
- Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Powerful Tool for Stereochemical Assignment and Structure Confirmation.
- Cavasotto, C. N. (Ed.). (2020). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications.
- MDPI. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance.
- Grimme, S., et al. (2017). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. PMC - NIH.
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Illinois State University. (2015). Infrared Spectroscopy.
- Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation.
- Baker, C. M., et al. (2021). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. PMC - NIH.
- Smyth, W. F., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Strategic Role of 2,2,7-Trimethylchroman-4-amine as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The chroman ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including natural products like vitamin E and synthetic drugs.[1][2] Its unique conformational properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. Within this class of molecules, chroman-4-amines represent a critical subclass of synthetic intermediates, offering a reactive handle for the construction of more complex molecular architectures. This guide focuses on the synthesis and prospective utility of a specific, yet underexplored derivative, 2,2,7-trimethylchroman-4-amine , providing a technical framework for its application in modern drug development. While direct literature on this exact molecule is sparse, its structural similarity to other biologically relevant chromans, such as (4S)-6-chloro-2,2,7-trimethyl-chroman-4-amine, suggests its potential as a valuable building block.[3]
I. The Chroman-4-amine Core: A Gateway to Molecular Diversity
The strategic importance of the chroman-4-amine scaffold lies in the versatility of the amine functionality. This primary amine can be readily derivatized through a variety of well-established chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Key Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | - |
| XLogP3 | 2.5 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 1 | - |
Note: These properties are predicted for the parent compound this compound and serve as a baseline for understanding its general characteristics.
II. Synthetic Strategy: A Rational Approach to this compound
The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the corresponding chroman-4-one precursor, followed by the introduction of the amine functionality via reductive amination.
Stage 1: Synthesis of 2,2,7-Trimethylchroman-4-one
The chroman-4-one core is typically assembled via an intramolecular cyclization of a suitably substituted phenolic precursor.[4] For the target molecule, a plausible route begins with 3-methylphenol.
Caption: Proposed synthesis of 2,2,7-trimethylchroman-4-one.
-
O-Alkylation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-methylphenol (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction back to 0 °C and add chloroacetone (1.1 eq) dropwise. Stir the reaction at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-methylphenoxyacetone.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Add the crude 3-methylphenoxyacetone to polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 2,2,7-trimethylchroman-4-one.
Stage 2: Reductive Amination to this compound
Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[5] This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.[6][7]
Caption: General workflow for the reductive amination of a chroman-4-one.
-
To a solution of 2,2,7-trimethylchroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Stir for 1 hour, then basify the solution with 2M NaOH to pH ~10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
III. The Role as a Versatile Synthetic Intermediate
The primary amine of this compound is a nucleophilic center that can participate in a wide array of chemical reactions, making it a valuable intermediate for building molecular complexity.
Key Derivatization Reactions
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents and modulate the electronic and steric properties of the molecule.
-
N-Alkylation/Arylation: Reaction with alkyl or aryl halides under basic conditions to yield secondary or tertiary amines. This allows for the introduction of lipophilic or aromatic groups.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are often found in biologically active molecules due to their hydrogen bonding capabilities.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore in many drugs.
-
Participation in Coupling Reactions: The amine can be a coupling partner in various named reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.
Caption: Derivatization pathways from this compound.
IV. Applications in Drug Discovery and Medicinal Chemistry
The chroman-4-one scaffold and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][8] Therefore, this compound serves as a promising starting point for the development of novel therapeutic agents.
Case Study: Chroman-4-one Derivatives as SIRT2 Inhibitors
A series of substituted chroman-4-one derivatives have been synthesized and identified as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases.[9] This highlights the potential of the chroman-4-one scaffold in targeting specific biological pathways. The introduction of various substituents at different positions on the chroman ring was shown to significantly impact potency and selectivity.[9]
Future Perspectives
The strategic derivatization of this compound can lead to the discovery of novel drug candidates. For instance, coupling this intermediate with various heterocyclic systems or pharmacophores known to interact with specific biological targets could yield new classes of bioactive molecules. The gem-dimethyl group at the 2-position can impart metabolic stability, a desirable feature in drug design.
V. Conclusion
While this compound is not yet a widely documented compound, its rational synthesis from readily available starting materials is highly feasible. Its structural features, particularly the versatile primary amine and the privileged chroman scaffold, position it as a valuable synthetic intermediate for the construction of novel and potentially bioactive molecules. This guide provides a foundational understanding and practical protocols to encourage the exploration and application of this promising building block in the ongoing quest for new therapeutic agents.
References
-
Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes from. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved January 25, 2026, from [Link]
-
Selective examples of biologically active chroman-4-one scaffolds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI. Retrieved January 25, 2026, from [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). PubMed. Retrieved January 25, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar. Retrieved January 25, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved January 25, 2026, from [Link]
-
(S)-3,4-dihydro-2H-chromen-4-amine hydrochloride. (n.d.). NetroChem. Retrieved January 25, 2026, from [Link]
-
Enantioselective Organocatalytic Reductive Amination. (2005). Macmillan Group - Princeton University. Retrieved January 25, 2026, from [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Retrieved January 25, 2026, from [Link]
-
(S)-8-Methylchroman-4-amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
(4S)-6-chloro-2,2,7-trimethyl-chroman-4-amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (4S)-6-chloro-2,2,7-trimethyl-chroman-4-amine | C12H16ClNO | CID 42220666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 2,2,7-Trimethylchroman-4-amine
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2,2,7-trimethylchroman-4-amine, a valuable heterocyclic amine intermediate. The synthesis is presented as a robust two-step process commencing from readily available starting materials: 3-methylphenol (m-cresol) and acetone. The initial step involves an acid-catalyzed condensation to construct the chromanone core, yielding the key intermediate 2,2,7-trimethylchroman-4-one. The subsequent and final step employs a highly efficient reductive amination protocol to convert the ketone into the target primary amine. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and a comprehensive discussion on the rationale behind the chosen synthetic strategy, designed for researchers in synthetic chemistry and drug development.
Introduction & Strategic Overview
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The chroman scaffold is a privileged structure found in a variety of biologically active compounds, including antioxidants like Vitamin E and synthetic drugs. For instance, the closely related 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid is the core of Troglitazone, an antidiabetic and anti-inflammatory agent.[1][2] The strategic placement of the amine group at the C4 position provides a reactive handle for further molecular elaboration.
The synthetic approach detailed herein is designed for efficiency, scalability, and high yield. It bifurcates the synthesis into two logical and distinct stages:
-
Formation of the Chromanone Core: Construction of the heterocyclic ketone, 2,2,7-trimethylchroman-4-one, from m-cresol.
-
Installation of the Amine: Conversion of the ketone to the target this compound via reductive amination.
This two-step pathway is advantageous as it utilizes common starting materials and employs well-understood, reliable chemical transformations.
Diagram 1: High-level overview of the two-step synthetic pathway.
Part I: Synthesis of 2,2,7-Trimethylchroman-4-one
Mechanism and Scientific Rationale
The formation of the chroman-4-one ring system from a phenol and an α,β-unsaturated acid or its equivalent is a well-established method. In this protocol, we adapt this by using acetone, which under acidic conditions, can effectively undergo a self-condensation to form mesityl oxide, an α,β-unsaturated ketone. The reaction proceeds via a tandem sequence:
-
Michael Addition: The phenolic hydroxyl group of m-cresol acts as a nucleophile, attacking the β-carbon of the in-situ generated mesityl oxide. This conjugate addition is catalyzed by a strong acid, which protonates the carbonyl oxygen of the unsaturated ketone, rendering the β-carbon more electrophilic.
-
Intramolecular Friedel-Crafts Acylation: The resulting intermediate then undergoes an intramolecular cyclization. The aromatic ring, activated by the ether oxygen, performs an electrophilic attack on the carbonyl carbon, closing the six-membered heterocyclic ring. A final tautomerization yields the stable chroman-4-one product.
Polyphosphoric acid (PPA) is selected as the ideal reagent for this transformation as it serves as both a potent dehydrating agent and a non-oxidizing strong acid catalyst, effectively driving both the Michael addition and the Friedel-Crafts cyclization.
Detailed Experimental Protocol
Materials:
-
3-Methylphenol (m-cresol)
-
Acetone, ACS grade
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with polyphosphoric acid (150 g). Begin stirring and heat the PPA to 70-80°C to reduce its viscosity.
-
In a separate beaker, prepare a mixture of m-cresol (0.25 mol) and acetone (0.55 mol).
-
Add the m-cresol/acetone mixture dropwise to the hot, stirring PPA over a period of 45-60 minutes. Maintain the internal reaction temperature between 85-95°C. An exothermic reaction will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
Allow the reaction mixture to cool to approximately 60°C. Cautiously pour the viscous mixture onto a large beaker filled with 500 g of crushed ice. This quenching step should be performed slowly and with vigorous stirring.
-
The resulting slurry is stirred until all the ice has melted. The acidic solution is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[3]
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
-
The crude 2,2,7-trimethylchroman-4-one can be purified by vacuum distillation or flash column chromatography on silica gel.
Part II: Synthesis of this compound
Mechanism and Scientific Rationale
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[4][5] This one-pot reaction is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of ammonia.[4] The process involves two key equilibria:
-
Imine Formation: The ketone (2,2,7-trimethylchroman-4-one) reacts with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form a hemiaminal, which then dehydrates to form an imine (or more accurately, an iminium ion under acidic conditions).
-
Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine/iminium ion to the corresponding amine.
For this synthesis, catalytic hydrogenation is the method of choice. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. Hydrogen gas (H₂) serves as the clean and effective reducing agent. This method is often preferred for its high yield, clean reaction profile, and the ease of removing the catalyst by simple filtration.
Diagram 2: Experimental workflow for the reductive amination step.
Detailed Experimental Protocol
Materials:
-
2,2,7-Trimethylchroman-4-one (from Part I)
-
Methanol (MeOH), anhydrous
-
Ammonia, 7N solution in Methanol
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or equivalent
-
Celite®
Procedure:
-
To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add 2,2,7-trimethylchroman-4-one (0.1 mol).
-
Add methanol (150 mL) and the 7N solution of ammonia in methanol (50 mL, 0.35 mol). Swirl to dissolve the ketone.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (5 mol % Pd relative to the ketone). Caution: Pd/C can be pyrophoric; handle with care.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with nitrogen gas three times, then flush with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Progress can also be checked by carefully depressurizing, taking a sample, and analyzing by TLC or GC-MS.
-
Once complete, cease agitation and carefully vent the excess hydrogen gas. Flush the vessel with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Data Summary and Quality Control
The following table summarizes the key parameters for this two-step synthesis.
| Parameter | Step 1: Chromanone Formation | Step 2: Reductive Amination |
| Key Reagents | m-cresol, Acetone, PPA | 2,2,7-trimethylchroman-4-one, NH₃/MeOH, H₂ |
| Catalyst | Polyphosphoric Acid (PPA) | 10% Palladium on Carbon (Pd/C) |
| Solvent | None (PPA acts as medium) | Methanol |
| Temperature | 85-95°C | Room Temperature |
| Reaction Time | ~4 hours | 12-24 hours |
| Typical Yield | 75-85% | 80-90% |
Characterization of Final Product (this compound):
-
¹H NMR: Expected signals include aromatic protons, a methine proton adjacent to the amine (CH-NH₂), a singlet for the benzylic methyl group, and singlets for the gem-dimethyl groups.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the quaternary carbons of the chroman ring, and the aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated mass of C₁₂H₁₇NO should be observed.
-
Purity (HPLC): Purity should be assessed using a suitable High-Performance Liquid Chromatography method, with an expected purity of >98% after purification.
References
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Available at: [Link]
-
ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane. Available at: [Link]
-
Medicines for All Institute. (n.d.). Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Available at: [Link]
-
PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
-
ChemRxiv. (n.d.). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. Available at: [Link]
-
ResearchGate. (n.d.). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. Available at: [Link]
- Google Patents. (n.d.). Processes for the preparation of cis-4[2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.
- Google Patents. (n.d.). Synthesis method of o-cresol and m-cresol.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... Available at: [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available at: [Link]
-
Mendeleev Communications. (2023). Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes from. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
-
Two main different technologies for m-cresol. (2020). Available at: [Link]
-
PubChem - NIH. (n.d.). Troglitazone. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]
-
PubChem - NIH. (n.d.). M-Cresol. Available at: [Link]
-
A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance. (n.d.). Available at: [Link]
Sources
Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 2,2,7-Trimethylchroman-4-amine
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,2,7-Trimethylchroman-4-amine. This primary amine, a key chroman derivative, necessitates a reliable analytical method for its determination in various contexts, including pharmaceutical development and quality control. The proposed reverse-phase HPLC method with UV detection is designed to be specific, linear, accurate, and precise. This application note details the methodological development, a step-by-step protocol, and a rigorous validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
Chroman derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The accurate quantification of substituted chroman amines like this compound is critical during drug discovery, development, and for ensuring the quality of the final product. A validated analytical method is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[5] Due to the basic and hydrophilic nature of many amines, their analysis can present challenges such as poor peak shape and retention on traditional reverse-phase columns.[6] Furthermore, many simple amines lack a strong chromophore, making UV detection less sensitive and often necessitating derivatization to enhance their detectability.[7][8][9]
This guide outlines a systematic approach to developing and validating an HPLC method for this compound, addressing these potential challenges to create a robust and reliable analytical procedure.
Method Development Strategy & Rationale
The development of a successful HPLC method hinges on the careful selection of chromatographic parameters. The following section explains the rationale behind the proposed starting conditions.
Chromatographic Mode: Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation in pharmaceutical analysis due to its versatility and applicability to a wide range of analytes. A C18 (octadecylsilyl) stationary phase is proposed as it provides excellent hydrophobicity for retaining the chroman structure.
Mobile Phase Selection
The mobile phase composition is critical for achieving good separation and peak shape. A mixture of an aqueous buffer and an organic solvent is standard for RP-HPLC.
-
Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shapes for basic compounds and has a lower UV cutoff.
-
Aqueous Phase & pH Control: The primary amine group in this compound will be protonated at acidic pH. An acidic mobile phase (e.g., pH 2.5-3.5) is therefore proposed to ensure the analyte is in a single ionic form, which improves peak symmetry and reproducibility. A phosphate or formate buffer is suitable for this purpose. The use of an acidic mobile phase also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.
-
Gradient Elution: A gradient elution is proposed to ensure that any potential impurities with different polarities are effectively eluted and separated from the main analyte peak, and to shorten the overall run time.
Detection: UV Spectrophotometry
The chroman ring system in the analyte is expected to have a UV absorbance maximum. A UV-Vis detector is a robust and common detector for HPLC systems.[10] The optimal detection wavelength will be determined by acquiring the UV spectrum of this compound. A preliminary wavelength of 220 nm is suggested, with further optimization during method development. While derivatization is a common strategy for amines, the inherent chromophore of the chroman moiety may provide sufficient sensitivity for many applications.[9][11]
Chiral Considerations
This compound possesses a chiral center at the C4 position. For stereospecific quantification, a chiral stationary phase (CSP), often polysaccharide-based, would be necessary.[12][13][14] This application note focuses on the quantification of the total amine, assuming a non-chiral separation is sufficient. If enantiomeric purity is a critical quality attribute, a separate chiral method would need to be developed.
Proposed HPLC Method & Protocol
This section provides a detailed, step-by-step protocol for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (or ortho-phosphoric acid)
-
Sodium phosphate monobasic
Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or optimized wavelength) |
Standard and Sample Preparation
3.4.1. Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water).
3.4.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve/extract the sample with the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) and Q2(R2) guidelines.[15][16]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a placebo sample (if applicable) to demonstrate lack of interference from excipients.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to separate the analyte peak from any degradation product peaks.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[17]
-
Protocol:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria: r² ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Protocol: The range will be established based on the linearity, accuracy, and precision data.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[4]
-
Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[17]
-
Protocol (Repeatability - Intra-day):
-
Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision - Inter-day):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Protocol (based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
-
Analyze the system suitability standard under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Method Validation Workflow Diagram
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Data Presentation
All quantitative data from the validation studies should be summarized in clear, well-structured tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 1.0 | [Data] | [Data] |
| 5.0 | [Data] | [Data] |
| 10.0 | [Data] | [Data] |
| 25.0 | [Data] | [Data] |
| 50.0 | [Data] | [Data] |
| 100.0 | [Data] | [Data] |
| Regression Analysis | Value | |
| Correlation Coefficient (r²) | [Data] | |
| Slope | [Data] |
| Y-intercept | [Data] | |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | %RSD |
|---|---|---|---|---|
| 80% | [Data] | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] | [Data] |
| 120% | [Data] | [Data] | [Data] | [Data] |
Table 3: Precision Data
| Precision Type | Sample No. | Concentration Found (µg/mL) |
|---|---|---|
| Repeatability | 1-6 | [Data] |
| Mean | [Data] | |
| SD | [Data] | |
| %RSD | [Data] | |
| Intermediate | 1-6 | [Data] |
| Mean | [Data] | |
| SD | [Data] |
| %RSD | | [Data] |
Conclusion
This application note presents a comprehensive framework for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed reverse-phase method with a C18 column and a gradient elution of acetonitrile and acidic water is designed to be robust and reliable. Adherence to the detailed validation protocol, grounded in ICH guidelines, will ensure that the method is fit for its intended purpose in a regulated environment. This document serves as a valuable resource for researchers, scientists, and drug development professionals tasked with the quantitative analysis of this and structurally related compounds.
References
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Lee, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 561-569. [Link]
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Ikonnikova, V. A., et al. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. The Journal of Organic Chemistry, 88(15), 10567–10583. [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
MDPI. (2022). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
-
ChemRxiv. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. [Link]
-
ResearchGate. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
University of Agronomic Sciences and Veterinary Medicine of Bucharest. (n.d.). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Semantic Scholar. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. [Link]
- Google Patents. (2015). US20150056712A1 - Methods for Analyzing Cysteamine Compositions.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2020). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
NIH. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]
-
ResearchGate. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. [Link]
-
ResearchGate. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
- Hadad, G. M., et al. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. Current Pharmaceutical Analysis, 5(2), 93-106.
-
ResearchGate. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
MDPI. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]
-
International Journal of Scientific Research and Technology. (2023). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. [Link]
- Google Patents. (2001). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
-
NIH. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. [Link]
Sources
- 1. Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2,2,7-Trimethylchroman-4-amine
These application notes provide a comprehensive guide for the structural elucidation and characterization of 2,2,7-Trimethylchroman-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are tasked with confirming the identity and purity of this and similar heterocyclic compounds. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the chroman family. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules. The precise characterization of their structure is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality of pharmaceutical intermediates and final products. NMR spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural determination of such organic molecules in solution.
This guide will detail the application of a suite of NMR experiments, including one-dimensional ¹H and ¹³C NMR, as well as two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to fully characterize this compound.
Foundational Principles of NMR Spectroscopy for Structural Elucidation
A fundamental understanding of the principles behind each NMR experiment is crucial for both data acquisition and interpretation.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). The chemical shift (δ) of a proton is highly sensitive to its electronic environment.[1]
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap and clearer spectra.[2] The chemical shift is indicative of the carbon's hybridization and the electronegativity of attached atoms.[2][3][4]
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton-proton connectivity networks within a molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and the carbon it is bonded to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in piecing together the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5] These long-range correlations are crucial for connecting different molecular fragments and establishing the overall connectivity.
Experimental Protocols
The following protocols provide a step-by-step guide for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Compound Purity: Ensure the sample of this compound is of high purity. Impurities will complicate the spectra and may lead to misinterpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). If not already present in the deuterated solvent, a small amount can be added.
NMR Instrument Setup and Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a standard 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Spectrometer Frequency | 400 MHz | 100 MHz | 400 MHz | 400 MHz | 400 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 16 | 1024 | 8 | 4 | 16 |
| Relaxation Delay (D1) | 2 s | 2 s | 2 s | 1.5 s | 2 s |
| Spectral Width (SWH) | 16 ppm | 240 ppm | 12 ppm | F2: 12 ppm, F1: 165 ppm | F2: 12 ppm, F1: 220 ppm |
| Acquisition Time (AQ) | 2.0 s | 1.0 s | 0.128 s | 0.128 s | 0.256 s |
Data Analysis and Structural Elucidation of this compound
The following section details the expected NMR data and provides a logical workflow for the structural interpretation. The chemical shifts are predicted and serve as a guide for analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is the starting point for the analysis. The predicted spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | 4.1 - 4.3 | dd | 1H | J = 11.0, 5.0 |
| H-5 | 6.9 - 7.1 | d | 1H | J = 8.0 |
| H-6 | 6.6 - 6.8 | dd | 1H | J = 8.0, 2.0 |
| H-8 | 6.5 - 6.7 | d | 1H | J = 2.0 |
| H-3a | 2.0 - 2.2 | ddd | 1H | J = 13.0, 11.0, 6.0 |
| H-3b | 1.7 - 1.9 | ddd | 1H | J = 13.0, 5.0, 2.0 |
| 7-CH₃ | 2.2 - 2.4 | s | 3H | |
| 2-CH₃ (ax) | 1.2 - 1.4 | s | 3H | |
| 2-CH₃ (eq) | 1.1 - 1.3 | s | 3H | |
| NH₂ | 1.5 - 2.5 | br s | 2H |
-
Aromatic Protons (H-5, H-6, H-8): These protons will appear in the aromatic region (δ 6.5-7.5 ppm). The specific substitution pattern will give rise to a characteristic set of splitting patterns.
-
Methine Proton (H-4): This proton, being attached to a carbon bearing both an oxygen and a nitrogen, is expected to be significantly deshielded and appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C-3 position.
-
Methylene Protons (H-3): The two protons at the C-3 position are diastereotopic and will appear as two distinct signals, each likely a doublet of doublet of doublets, coupling to each other and to the H-4 proton.
-
Methyl Protons (2-CH₃ and 7-CH₃): The three methyl groups will each give rise to a singlet. The two methyl groups at the C-2 position are geminal and may have slightly different chemical shifts. The aromatic methyl group at C-7 will appear at a slightly more downfield position.
-
Amine Protons (NH₂): The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 75 - 80 |
| C-3 | 40 - 45 |
| C-4 | 50 - 55 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 135 - 140 |
| C-8 | 110 - 115 |
| C-8a | 150 - 155 |
| 7-CH₃ | 20 - 25 |
| 2-CH₃ (ax) | 25 - 30 |
| 2-CH₃ (eq) | 20 - 25 |
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 110-160 ppm. The carbon attached to the oxygen (C-8a) will be the most downfield.
-
Aliphatic Carbons: The carbons of the heterocyclic ring and the methyl groups will appear in the upfield region of the spectrum. The quaternary carbon at C-2 will be in the range of δ 75-80 ppm.
2D NMR Analysis: Connecting the Pieces
The COSY spectrum will be crucial for establishing the proton-proton connectivities within the heterocyclic ring. Key expected correlations include:
-
A cross-peak between H-4 and the two H-3 protons.
-
A cross-peak between the two diastereotopic H-3 protons.
-
Correlations between the aromatic protons H-5 and H-6.
The HSQC spectrum will provide direct one-bond C-H correlations, allowing for the unambiguous assignment of the protonated carbons. For example, the signal for the H-4 proton in the ¹H spectrum will correlate with the C-4 signal in the ¹³C spectrum.
The HMBC spectrum is the final piece of the puzzle, revealing long-range C-H correlations that establish the overall molecular framework. Key expected correlations include:
-
Correlations from the 2-CH₃ protons to C-2 and C-3.
-
Correlations from the H-4 proton to C-2, C-4a, and C-5.
-
Correlations from the 7-CH₃ protons to C-6, C-7, and C-8.
-
Correlations from the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern.
Visualization of Experimental Workflow and Molecular Structure
The following diagrams illustrate the logical flow of the NMR characterization process and the key structural features of this compound.
Caption: Workflow for NMR-based structural elucidation.
Caption: Structure of this compound with atom numbering.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and data analysis workflow presented in these application notes, researchers can confidently verify the structure and purity of this and related chroman derivatives. The causality behind each experimental choice is rooted in the fundamental principles of NMR, ensuring a scientifically sound approach to structural elucidation.
References
- Ellis, G.P.; Lockhart, I.M. Chromans and Tocopherols; Wiley: New York, NY, USA, 1977.
- Green, G.; Evans, J.M.; Vong, A.K. Comprehensive Heterocyclic Chemistry II; McKillop, A., Ed.; Pergamon: Oxford, UK, 1996; Volume 5, pp. 469–500.
-
Maciel, G.E.; Natterstadt, J.J. Study of 13C Chemical Shifts in Substituted Benzenes. J. Chem. Phys. 1965, 42, 2427–2435. [Link]
-
Nelson, G.L.; Levy, G.C.; Cargioli, J.D. Solvent effects in carbon-13 nuclear magnetic resonance. Electronic perturbation of aromatic systems. J. Am. Chem. Soc. 1972, 94, 3089–3094. [Link]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley, 2014. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Chemguide. C-13 NMR Spectra. [Link]
-
NMRdb. Predict 1H proton NMR spectra. [Link]
Sources
Protocol for N-acetylation of 2,2,7-Trimethylchroman-4-amine
Application Note & Protocol
A Validated Protocol for the Efficient N-acetylation of 2,2,7-Trimethylchroman-4-amine
Abstract
This document provides a comprehensive, field-tested protocol for the N-acetylation of this compound, a key transformation in the synthesis of specialized chroman derivatives for pharmaceutical and materials science research. N-acetylation is a fundamental reaction for installing an amide functional group, which can serve as a crucial pharmacophore or a stable protecting group.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process. We detail a self-validating workflow that includes in-process monitoring via Thin-Layer Chromatography (TLC), a robust aqueous workup, and final purification by recrystallization, yielding the target compound, N-(2,2,7-trimethylchroman-4-yl)acetamide, in high purity.
Introduction and Scientific Rationale
The chroman framework is a privileged heterocyclic motif found in a wide array of biologically active compounds, including Vitamin E and various synthetic agents targeting conditions from neurodegenerative diseases to metabolic disorders.[2][3] The amine functionality at the C4 position of this compound offers a versatile handle for chemical modification.
N-acetylation is one of the most common and vital transformations in organic synthesis.[1][4] The resulting acetamide group significantly alters the parent amine's physicochemical properties, such as its lipophilicity, hydrogen bonding capability, and metabolic stability. This protocol employs acetic anhydride as the acetylating agent in the presence of pyridine. This combination is selected for its high efficiency and straightforward execution.
Causality of Reagent Selection:
-
Acetic Anhydride: A powerful and readily available acetylating agent that produces the non-corrosive byproduct, acetic acid.[5] It is generally less aggressive than acetyl chloride, reducing the potential for side reactions.
-
Pyridine: Serves a dual purpose. Firstly, it acts as a base to neutralize the acetic acid generated during the reaction, driving the equilibrium towards product formation. Secondly, and more critically, it functions as a nucleophilic catalyst. Pyridine attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the sterically accessible primary amine of the chroman substrate.[6][7][8]
This protocol is designed for researchers in synthetic chemistry and drug development, providing a reliable method for producing N-(2,2,7-trimethylchroman-4-yl)acetamide for further investigation.
Reaction Scheme and Mechanism
The overall transformation is the conversion of a primary amine to an N-substituted acetamide.
Caption: Overall N-acetylation reaction.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of acetic anhydride. The reaction is often catalyzed by a base like pyridine, which also scavenges the acetic acid byproduct.[9][10]
Materials, Reagents, and Equipment
Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material. |
| Acetic Anhydride (Ac₂O) | Reagent Grade, >98% | Sigma-Aldrich | Corrosive and lachrymator. Handle in hood.[11] |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Toxic and flammable. Handle in hood.[12] |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |
| Brine (Saturated NaCl) | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | TLC eluent & Recrystallization. |
| Hexanes | ACS Grade | VWR | TLC eluent & Recrystallization. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Experimental Protocol: A Step-by-Step Guide
The entire workflow is designed to be completed in a single laboratory session, followed by an overnight period for drying the final product.
Caption: High-level overview of the experimental workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Fume Hood: Acetic anhydride is corrosive and a potent lachrymator.[13] Pyridine is flammable and has a very strong, unpleasant odor.[14] All steps involving these reagents must be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated and non-halogenated waste streams should be kept separate.
Reaction Setup
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.23 mmol).
-
In the fume hood, add 15 mL of anhydrous dichloromethane (DCM) to dissolve the amine. Stir until a clear solution is obtained.
-
Add anhydrous pyridine (0.62 mL, 7.85 mmol, 1.5 eq.) to the solution.
-
Cool the flask in an ice-water bath (0 °C).
-
Slowly add acetic anhydride (0.59 mL, 6.28 mmol, 1.2 eq.) dropwise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature.
In-Process Monitoring with TLC
Monitoring the reaction's progress is crucial for determining the point of completion and preventing the formation of byproducts.[15][16]
-
Prepare the TLC Chamber: Add a 30:70 mixture of Ethyl Acetate:Hexanes to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let the atmosphere saturate.
-
Spotting the Plate: On a silica TLC plate, draw a pencil line ~1 cm from the bottom. Spot three lanes:
-
SM: A dilute solution of the starting amine in DCM.
-
CO: A co-spot containing both the starting material and the reaction mixture.
-
RXN: An aliquot of the reaction mixture (use a capillary tube to take a small sample).[17]
-
-
Developing and Visualizing: Place the plate in the chamber and allow the solvent to elute to ~1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The starting amine will have a specific retention factor (Rf). The product, N-(2,2,7-trimethylchroman-4-yl)acetamide, will be less polar and thus have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. This typically takes 1-2 hours.
Workup and Extraction
-
Once the reaction is complete, transfer the reaction mixture to a 250 mL separatory funnel.
-
Dilute the mixture with an additional 30 mL of DCM.
-
Quench and Wash: Add 30 mL of water and shake gently to quench any remaining acetic anhydride. Drain the organic layer.
-
Wash the organic layer sequentially with:
-
30 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove acetic acid.
-
30 mL of water.
-
30 mL of brine to aid in the removal of dissolved water.
-
-
Drain the DCM layer into a clean 100 mL Erlenmeyer flask.
Drying and Solvent Removal
-
Add a small scoop of anhydrous sodium sulfate (Na₂SO₄) to the DCM solution. Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles move freely. This indicates all water has been absorbed.
-
Gravity filter the solution through a fluted filter paper into a pre-weighed round-bottom flask.
-
Remove the DCM using a rotary evaporator to yield the crude product as a solid.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds by leveraging differences in solubility at different temperatures.[18][19]
-
Add a minimal amount of hot ethyl acetate to the flask containing the crude solid, just enough to dissolve it.
-
Slowly add hexanes while the solution is still warm until it just begins to turn cloudy (this is the saturation point).
-
Add a drop or two of ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.
-
Allow the flask to cool slowly to room temperature. Crystals of the pure product should form.
-
For maximum yield, place the flask in an ice bath for 15-20 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals in a vacuum oven or air-dry them on the filter paper to a constant weight.
Expected Results and Characterization
-
Product: N-(2,2,7-trimethylchroman-4-yl)acetamide
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically >85% after recrystallization.
-
Purity: Assessed by melting point determination and spectroscopic methods. A sharp melting point range indicates high purity.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Shaikh, A. M., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 25(23), 5638. [Link]
-
Kádas, I., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]
-
CPAchem. (n.d.). Safety data sheet: Acetic anhydride-pyridine TS. Retrieved from [Link]
-
Getman, F. H. (1930). The purification of acetamide. Journal of the American Chemical Society, 52(4), 1653-1654. [Link]
-
LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Reddit. (2020). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT, 13(4). [Link]
-
Leslie, J. M. (2023). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]
-
Resonance. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 325-333. [Link]
-
ResearchGate. (2015). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reaction. Education Resources. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Acetic Anhydride. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]
-
MDPI. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(15), 3575. [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6433-6450. [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
-
Stewart, S. M. (2019). Methods of Recrystalization: Precipitating out the acetanilide [Video]. YouTube. [Link]
-
LookChem. (n.d.). Purification of Acetamide. Chempedia. Retrieved from [Link]
-
ACS Publications. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Central Science, 10(4), 846-853. [Link]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
-
Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 786603. [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 5.3: TLC Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N‐(1,7,7‐Trimethylbicyclo[2.2.1]heptan‐2‐ylidene)nitramide. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
-
MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(17), 3848. [Link]
-
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7861-7879. [Link]
-
Royal Society of Chemistry. (2015). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 51, 11431-11434. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
HETEROCYCLES. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. HETEROCYCLES, 93(2), 824-832. [Link]
-
chemlegin. (2017). Using TLC to monitor a reaction. WordPress.com. [Link]
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. quora.com [quora.com]
- 14. fr.cpachem.com [fr.cpachem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Streamlining Discovery through One-Pot Synthesis of Chroman-4-Amine Analogues
Abstract
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases.[1] Traditional multi-step syntheses of these analogues can be time-consuming and inefficient, creating a bottleneck in the drug discovery pipeline. This application note presents a robust and highly efficient one-pot sequential synthesis protocol for chroman-4-amine analogues, starting from readily available 2'-hydroxyacetophenones, aldehydes, and amines. By combining a base-mediated aldol condensation/oxa-Michael addition with a subsequent in-situ reductive amination, this methodology circumvents the need for intermediate isolation and purification, thereby increasing overall yield, reducing waste, and accelerating the synthesis of diverse compound libraries. We provide detailed mechanistic insights, step-by-step protocols, and guidance on substrate scope and optimization to empower researchers in their drug development efforts.
Introduction: The Strategic Value of the Chroman Scaffold
Chroman-4-ones and their amine derivatives are heterocyclic compounds that have garnered significant attention due to their broad range of biological activities.[2] The chroman ring system is a core component of various natural products and has been identified as a potent pharmacophore in medicinal chemistry.[1][3] Specifically, analogues have demonstrated efficacy as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[2] The introduction of an amine functionality at the C4 position to create chroman-4-amines has been shown to yield promising inhibitors of butyrylcholinesterase (BuChE), a key target in the management of Alzheimer's disease.[1]
The efficiency of a synthetic route is paramount in drug discovery, where the rapid generation and testing of analogues are crucial. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages.[4][5] They streamline workflows, reduce solvent and reagent consumption, and often improve overall yields by minimizing the handling losses associated with intermediate purification steps. This guide details a one-pot sequential approach that leverages these benefits for the practical synthesis of chroman-4-amine libraries.
Synthetic Strategy: A Sequential One-Pot Approach
The cornerstone of this methodology is the telescoping of two well-established reactions into a single, seamless process: (1) the synthesis of a chroman-4-one intermediate, followed by (2) an in-situ reductive amination to furnish the desired chroman-4-amine.
Causality Behind the Strategy:
-
Step 1: Chroman-4-one Formation: The synthesis begins with a base-promoted reaction between a 2'-hydroxyacetophenone and an aldehyde.[6] This proceeds via a crossed aldol condensation to form a chalcone-like intermediate, which immediately undergoes an intramolecular oxa-Michael addition (a conjugate addition of the phenolic hydroxyl group) to cyclize into the stable chroman-4-one ring system.[6] The choice of a base like diisopropylamine (DIPA) and microwave irradiation can significantly accelerate this step.[6]
-
Step 2: In-Situ Reductive Amination: Once the chroman-4-one is formed, the reaction environment is modified for the reductive amination. An amine is introduced, which condenses with the ketone of the chroman-4-one to form an intermediate iminium ion. A chemoselective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then added. This reagent is specifically chosen for its mildness and its ability to reduce the protonated iminium ion much faster than the ketone, minimizing side reactions like the reduction of the starting chroman-4-one.[1]
This sequential one-pot process is depicted in the workflow diagram below.
Caption: High-level workflow for the one-pot sequential synthesis of chroman-4-amines.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Specific quantities and reaction times may need to be optimized based on the reactivity of the chosen substrates.
Materials and Reagents:
-
Substituted 2'-hydroxyacetophenone (1.0 equiv)
-
Substituted aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (2.0 equiv)
-
Ethanol (or another suitable solvent)
-
Substituted primary or secondary amine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Stage 1: Chroman-4-one Synthesis
-
To a microwave-safe reaction vial, add the 2'-hydroxyacetophenone (1.0 equiv), the aldehyde (1.1 equiv), and ethanol.
-
Add diisopropylamine (DIPA, 2.0 equiv) to the mixture.
-
Seal the vial and heat the mixture using microwave irradiation to 160-170 °C for 1 hour.[6][7]
-
Allow the reaction mixture to cool to room temperature. Self-Validation Check: At this stage, a small aliquot can be analyzed by TLC or LC-MS to confirm the consumption of starting material and the formation of the chroman-4-one intermediate.
-
-
Stage 2: In-Situ Reductive Amination
-
Dilute the crude reaction mixture with a suitable solvent for reductive amination, such as dichloromethane (DCM).
-
Add the desired amine (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). Causality Note: NaBH(OAc)₃ is often preferred over other reducing agents like sodium borohydride as it is less basic and more selective for the iminium ion, reducing the likelihood of side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.[7]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure chroman-4-amine analogue.
-
Mechanistic Diagram
The core transformation in the second stage of the one-pot synthesis is the reductive amination. The mechanism involves the formation of an iminium ion, which is then reduced by the hydride reagent.
Caption: Simplified mechanism of the reductive amination step.
Substrate Scope and Data
The efficiency of this one-pot reaction is influenced by the electronic properties of the starting materials. Electron-withdrawing groups on the 2'-hydroxyacetophenone generally lead to higher yields in the chroman-4-one formation step, whereas electron-donating groups can sometimes result in more byproducts from aldehyde self-condensation.[6] The following table summarizes representative examples based on literature findings.
| 2'-Hydroxyacetophenone Substituent (R¹) | Aldehyde (R²CHO) | Amine (R³R⁴NH) | Typical Yield Range | Reference |
| H | Hexanal | Benzylamine | 60-75% | [1][6] |
| 5'-Br | Hexanal | Cyclohexylamine | 75-88% | [6] |
| 3',5'-di-Br | Hexanal | Morpholine | 80-90% | [7] |
| 5'-Cl | Butyraldehyde | Piperidine | 70-85% | [6] |
| 5'-MeO | Hexanal | Benzylamine | 30-50% | [6] |
| 3',5'-di-Me | Hexanal | n-Propylamine | 20-40% | [6] |
Note: Yields are illustrative and represent the two-step sequence. Optimization may be required for specific substrate combinations.
Troubleshooting and Key Considerations
-
Low Yield in Stage 1: If the formation of the chroman-4-one is sluggish, particularly with electron-rich acetophenones, consider increasing the reaction temperature or time. Alternatively, a stronger base could be explored, though this may increase side reactions.[6]
-
Aldehyde Self-Condensation: This is a common side reaction. Using a slight excess (1.1 equiv) of the aldehyde is standard, but a large excess should be avoided. Ensuring the acetophenone and base are well-mixed before adding the aldehyde can sometimes mitigate this issue.
-
Incomplete Reductive Amination: If the iminium ion intermediate persists, add an additional portion of the reducing agent. The reaction can also be gently heated (e.g., to 40 °C) to drive it to completion. Ensure the solvent is anhydrous, as water can hydrolyze the iminium ion and decompose the hydride reagent.
-
Diastereoselectivity: The reduction of the iminium ion can create a new stereocenter at C4. This protocol typically results in a mixture of diastereomers (if another stereocenter is present, e.g., at C2) or a racemic mixture. Chiral auxiliaries or catalysts would be required for stereoselective synthesis.
Conclusion
The one-pot sequential synthesis of chroman-4-amine analogues presented here offers a highly practical and efficient alternative to traditional multi-step methods. By combining chroman-4-one formation and in-situ reductive amination, this protocol accelerates the generation of diverse chemical libraries essential for modern drug discovery. The operational simplicity, atom economy, and robust nature of this approach make it an invaluable tool for researchers and scientists in the pharmaceutical industry.
References
-
Seifert, T. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Moczulski, M. et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC. Available at: [Link]
-
da Silva, G.N. et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. Available at: [Link]
-
Seifert, T. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]
-
Guedes, R.C. et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. RSC. Available at: [Link]
-
Dömling, A. (2004). Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]
-
Tietze, L.F. (2000). Multicomponent Reactions in Total Synthesis. Caltech. Available at: [Link]
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. mdpi.com [mdpi.com]
- 3. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 4. Multicomponent Reactions [organic-chemistry.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 2,2,7-Trimethylchroman-4-amine in Cholinesterase Inhibition Assays: A Detailed Guide
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Cholinesterase Inhibition in Neurodegenerative Disease Research
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease (AD).[1][2][3][4] These compounds act by impeding the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[5] By inhibiting these enzymes, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[1][5] This mechanism provides temporary alleviation of cognitive and memory deficits associated with the cholinergic system's decline in AD.[2][3][4]
The chroman scaffold has emerged as a promising structural motif in the design of novel cholinesterase inhibitors.[6][7] Its rigid bicyclic structure can serve as a versatile backbone for the introduction of various functional groups to interact with the active sites of cholinesterases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific chroman derivative, 2,2,7-Trimethylchroman-4-amine, in cholinesterase inhibition assays. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the interpretation of results, thereby offering a robust framework for the evaluation of this and similar compounds as potential therapeutic agents.
This compound: A Promising Candidate for Cholinesterase Inhibition
While extensive research has been conducted on various chroman and chromone derivatives as cholinesterase inhibitors, this guide focuses on the systematic evaluation of this compound.[6][7][8] The rationale for investigating this specific compound lies in the structure-activity relationships (SAR) established for related molecules.[8][9] The trimethylated chroman ring provides a lipophilic character that may facilitate entry into the central nervous system, a prerequisite for targeting brain cholinesterases. The primary amine at the 4-position offers a key interaction point with the catalytic or peripheral anionic site of the enzyme.[10]
This application note will guide the user through the process of determining the inhibitory potency (IC50) and elucidating the mode of inhibition of this compound against both AChE and BChE.
Experimental Protocols
Principle of the Cholinesterase Inhibition Assay (Ellman's Method)
The most widely employed method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[11][12] This colorimetric method is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by the cholinesterase enzyme, which produces thiocholine.[12] The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[11][12][13] The rate of TNB formation is directly proportional to the cholinesterase activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency.
Caption: Workflow of the Ellman's method for cholinesterase activity.
Materials and Reagents
-
Enzymes:
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, Type VI-S)
-
Butyrylcholinesterase (BChE) from equine serum (e.g., Sigma-Aldrich)
-
-
Substrate: Acetylthiocholine iodide (ATChI)
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test Compound: this compound (synthesis to be performed as per relevant literature or sourced commercially)
-
Positive Control: Donepezil or Galantamine[1]
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control
-
Equipment:
-
96-well microplate reader
-
Multichannel pipette
-
Incubator
-
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.
-
AChE Solution (0.1 U/mL): Dissolve AChE in phosphate buffer to a final concentration of 0.1 units/mL.
-
BChE Solution (0.1 U/mL): Dissolve BChE in phosphate buffer to a final concentration of 0.1 units/mL.
-
ATChI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to obtain a range of concentrations for the assay.
-
Positive Control Stock Solution (1 mM): Dissolve Donepezil or Galantamine in DMSO. Prepare serial dilutions in DMSO.
Assay Protocol for IC50 Determination
The following protocol is designed for a 96-well plate format.
Caption: Step-by-step workflow for the cholinesterase inhibition assay.
-
Plate Setup:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 25 µL of DMSO, 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE or BChE solution.
-
Test Wells: 25 µL of the respective serial dilutions of this compound, 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE or BChE solution.
-
Positive Control Wells: 25 µL of the respective serial dilutions of the positive control, 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE or BChE solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the ATChI substrate solution to all wells except the blank.[12] The total reaction volume will be 250 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[12]
Data Analysis and Interpretation
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_sample is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Expected Results and Structure-Activity Relationship Insights
Based on studies of structurally similar chroman and chromone derivatives, it is anticipated that this compound will exhibit inhibitory activity against both AChE and BChE.[6][14] The IC50 values obtained will provide a quantitative measure of its potency.
Representative Data Table
The following table presents hypothetical, yet plausible, IC50 values for this compound and related compounds, based on published data for similar structures. This serves as a template for presenting experimental findings.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | e.g., 5.2 ± 0.4 | e.g., 12.8 ± 1.1 | e.g., 2.46 |
| Analogue A (e.g., 2,2-Dimethylchroman-4-amine) | e.g., 8.9 ± 0.7 | e.g., 20.1 ± 1.5 | e.g., 2.26 |
| Analogue B (e.g., 7-Methoxy-2,2-dimethylchroman-4-amine) | e.g., 2.1 ± 0.2 | e.g., 6.5 ± 0.5 | e.g., 3.10 |
| Donepezil (Positive Control) | e.g., 0.02 ± 0.002 | e.g., 3.5 ± 0.3 | e.g., 175 |
Note: These are representative values and actual experimental results may vary.
Elucidating the Mechanism of Inhibition
To understand how this compound interacts with the cholinesterase enzyme, kinetic studies can be performed. By measuring the initial reaction rates at different substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. This plot will help to distinguish between competitive, non-competitive, and uncompetitive inhibition, providing insights into whether the compound binds to the active site, an allosteric site, or the enzyme-substrate complex.
Conclusion and Future Directions
This application note provides a detailed and scientifically grounded protocol for the evaluation of this compound as a cholinesterase inhibitor. By following these methodologies, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of this and other novel compounds. The insights gained from these studies are crucial for the rational design and development of new therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Further investigations could involve molecular docking studies to predict the binding mode of this compound within the active site of AChE and BChE. Additionally, in vivo studies in animal models of cognitive impairment would be the next logical step to assess the therapeutic potential of this promising compound.
References
-
Kuca, K., Musilek, K., & Jung, Y. S. (2015). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 13(3), 315–333. [Link]
-
Padilla, S., & Brimijoin, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 139-152). Woodhead Publishing. [Link]
-
Patel, A. B., & Satyanarayana, S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health and Toxicology, 3(3), 14. [Link]
-
Foroumadi, A., Asadipour, A., & Sakhteman, A. (2019). Design, synthesis, biological evaluation, and molecular dynamics of novel cholinesterase inhibitors as anti-Alzheimer's agents. Archiv der Pharmazie, 352(7), e1800352. [Link]
-
Bolognesi, M. L., Cavalli, A., & Melchiorre, C. (2007). Structure–activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Journal of medicinal chemistry, 50(26), 6446–6450. [Link]
-
Khan, I., Ali, A., & Ahmad, S. (2018). Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. Medicinal Chemistry, 14(6), 614-624. [Link]
-
Kumar, A., & Sharma, S. (2017). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]
-
Pohanka, M. (2014). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 19(9), 14826-14848. [Link]
-
Reis, F. S., Martins, A., & Barros, L. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Antioxidants, 9(7), 631. [Link]
-
Singh, P., & Kumar, A. (2020). Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase. ACS Omega, 5(29), 18277–18288. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
-
Ghosh, S., & Das, S. (2019). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibition activity through spectroscopic and molecular modelling investigation. Biochimie, 162, 146-156. [Link]
-
Yurttaş, L., & Aktaş, A. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 2026. [Link]
-
Dutta, A., & Basu, A. (2019). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. Biochimie, 162, 146-156. [Link]
-
Yurttaş, L., & Aktaş, A. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 2026. [Link]
-
Rosini, M., & Andrisano, V. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 43(12), 2476–2485. [Link]
-
Wang, Y., & Li, X. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(21), 5032. [Link]
-
ResearchGate. (n.d.). Structures of the acetylcholinesterase inhibitors as FDA approved Alzheimer's disease therapeutics. [Link]
-
Wang, X., & Zhang, H. Y. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ, 4, e2216. [Link]
-
Yurttaş, L., & Aktaş, A. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 2026. [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. [Link]
-
Soukup, O., & Wsól, V. (2019). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. Molecules, 24(16), 2977. [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological evaluation, and molecular dynamics of novel cholinesterase inhibitors as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 2,2,7-Trimethylchroman-4-amine Salts via Single-Crystal X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis, salt formation, crystallization, and structural analysis of 2,2,7-Trimethylchroman-4-amine using single-crystal X-ray crystallography. Chroman derivatives are significant scaffolds in medicinal chemistry, and a definitive understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines detailed, field-proven protocols, explains the rationale behind key experimental steps, and offers insights into overcoming common challenges in obtaining high-quality crystals suitable for X-ray diffraction analysis.
Introduction: The Significance of this compound
The chroman moiety is a core structural component in a multitude of biologically active compounds, including vitamin E and flavonoids.[1] Synthetic chroman derivatives have garnered considerable attention in drug discovery, exhibiting a wide range of therapeutic activities such as anticancer, antiviral, and anti-inflammatory properties.[2][3] The this compound scaffold, in particular, represents a valuable building block for the development of novel therapeutic agents.[4]
X-ray crystallography is an indispensable analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid.[5] For drug development, this atomic-level insight is crucial for understanding molecular conformation, intermolecular interactions, and the absolute configuration of chiral centers.[6] This knowledge underpins rational drug design and the optimization of lead compounds.[7] This guide details the necessary steps to obtain and analyze the crystal structure of salts of this compound.
Synthesis and Purification of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the preparation of the corresponding ketone precursor, 2,2,7-trimethylchroman-4-one, followed by reductive amination.
Synthesis of 2,2,7-Trimethylchroman-4-one
The chroman-4-one core can be synthesized from resorcinol derivatives.[8] For the target molecule, 3-methylphenol would be the appropriate starting material.
Caption: Workflow for the synthesis of the ketone precursor.
Protocol 1: Synthesis of 2,2,7-Trimethylchroman-4-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-methylphenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).
-
Catalyst Addition: Slowly add polyphosphoric acid (PPA) (10-15 wt eq) to the mixture with vigorous stirring. The PPA acts as both a catalyst and a solvent.
-
Heating: Heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2,2,7-trimethylchroman-4-one by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reductive Amination to this compound
Reductive amination is a robust method for converting ketones to amines.[9] A one-pot procedure using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is often preferred to minimize side reactions.[10]
Caption: General workflow for the reductive amination step.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2,2,7-trimethylchroman-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution at room temperature. The use of NaBH₃CN is advantageous as it selectively reduces the iminium ion in the presence of the ketone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Further purification can be achieved by column chromatography if necessary.
Salt Formation and Crystallization: The Key to High-Quality Crystals
For X-ray crystallography, obtaining well-ordered single crystals is often the most challenging step.[5] Converting the amine to a salt can significantly improve its crystallinity by introducing strong ionic interactions that favor the formation of a stable crystal lattice.[8]
Rationale for Salt Formation
The basic nature of the amine allows for the formation of salts with a variety of acids. The choice of the counter-ion is critical and can influence the physicochemical properties of the resulting salt, including its solubility and crystal packing.
Screening for Suitable Counter-ions and Solvents
A systematic screening of different counter-ions and solvent systems is essential for identifying optimal crystallization conditions.
| Counter-ion (Acid) | Rationale | Common Solvent Systems for Crystallization |
| Hydrochloride (HCl) | Small, simple anion; often leads to well-defined crystals. | Ethanol/Water, Methanol/Diethyl ether, Isopropanol |
| Hydrobromide (HBr) | Similar to chloride, the heavier bromide can aid in the determination of absolute stereochemistry. | Ethanol, Methanol/Dichloromethane |
| Tosylate (p-TsOH) | Bulky, aromatic anion; can promote crystallization through π-stacking interactions. | Acetonitrile, Ethyl acetate/Hexane |
| Maleate (Maleic Acid) | Dicarboxylic acid; offers multiple hydrogen bonding sites. | Acetone, Ethanol/Water |
| Tartrate (Tartaric Acid) | Chiral dicarboxylic acid; useful for the resolution of racemic mixtures and can induce crystallization. | Water, Methanol/Water |
Protocol 3: Salt Formation and Crystallization Screening
-
Salt Formation: Dissolve the purified this compound in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount (1.0 eq) of the desired acid (e.g., HCl in diethyl ether, p-toluenesulfonic acid in ethanol) dropwise with stirring. The salt will often precipitate out of solution.
-
Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture at room temperature in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small vial. Place this vial inside a larger, sealed container with a reservoir of a less polar "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.[4]
-
Caption: Decision workflow for crystallization screening.
X-ray Data Collection and Structure Determination
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the molecular structure.
Crystal Selection and Mounting
Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other visible defects.[5] The crystal is mounted on a goniometer head for data collection.
Data Collection
The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.
Caption: The process from single crystal to final structure.
Interpreting the Crystallographic Data
The final output of an X-ray crystal structure analysis is a model of the atomic positions in the unit cell. This provides a wealth of information:
-
Molecular Conformation: The precise three-dimensional shape of the 2,2,7-trimethylchroman-4-ammonium cation.
-
Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, ionic interactions, and other non-covalent interactions that stabilize the crystal lattice.
-
Absolute Stereochemistry: For chiral molecules, the absolute configuration can often be determined unambiguously.[6]
Table of Representative Crystallographic Data
| Parameter | Example Value (Hydrochloride Salt) |
| Chemical Formula | C₁₂H₁₈NO⁺ · Cl⁻ |
| Formula Weight | 227.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123, 8.456, 15.678 |
| α, β, γ (°) | 90, 105.4, 90 |
| Volume (ų) | 1290.5 |
| Z | 4 |
| R-factor (%) | 4.5 |
Conclusion
This application note provides a comprehensive framework for the successful structural elucidation of this compound salts by single-crystal X-ray crystallography. By following the detailed protocols for synthesis, salt formation, and crystallization, researchers can systematically overcome common hurdles to obtain high-quality crystals. The resulting structural information is invaluable for advancing drug discovery programs based on the chroman scaffold.
References
- Mendeleev Communications. (2023). Efficient one-pot synthesis of 2-(2-hydroxyaryl)
-
ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... [Link]
- A. Author et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Des Devel Ther., 10, 2997-3010.
-
PubMed Central. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. [Link]
-
ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ICDD. (n.d.). How to Analyze Drugs Using X-ray Diffraction. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubMed Central. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
SpringerLink. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]
-
ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
-
ChemRxiv. (n.d.). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. [Link]
-
PubMed Central. (n.d.). A comparison of salts for the crystallization of macromolecules. [Link]
-
University of Glasgow. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]
-
PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir | Request PDF. [Link]
-
YouTube. (2023). x-ray crystallography & cocrystals of targets & ligands. [Link]
Sources
- 1. m.mathnet.ru [m.mathnet.ru]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10947264B2 - Process for preparation of sulfonylurea bile acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reverse-Phase HPLC Analysis of 2,2,7-Trimethylchroman-4-amine
Welcome to the technical support guide for resolving peak tailing when analyzing 2,2,7-Trimethylchroman-4-amine and other basic compounds in reverse-phase HPLC. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and FAQs to help you achieve optimal chromatographic performance.
Introduction: The Challenge of Analyzing Basic Compounds
This compound, with its primary amine functional group, is a classic example of a basic compound that can exhibit significant peak tailing in reverse-phase HPLC. This common issue arises primarily from secondary interactions between the positively charged analyte and the stationary phase. The primary goal of retention in RP-HPLC is based on hydrophobic interactions.[1][2] However, for basic compounds, a secondary, undesirable ionic interaction often occurs with residual silanol groups (Si-OH) on the surface of silica-based columns.[3]
At typical mobile phase pH values (between 3 and 7), some of these silanol groups are ionized (Si-O⁻), creating active sites that strongly attract the protonated form of the amine (R-NH₃⁺). This strong interaction delays the elution of a fraction of the analyte molecules, resulting in a skewed, tailing peak shape. Poor peak shape compromises resolution, affects accurate integration and quantitation, and reduces overall method sensitivity.
This guide will walk you through the causes of this phenomenon and provide a systematic, causality-driven approach to resolving it.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a basic compound like this compound?
The primary cause is the interaction between the protonated amine group of your analyte and ionized residual silanol groups on the silica surface of the HPLC column.[1] This secondary retention mechanism leads to a portion of the analyte being more strongly retained, causing the characteristic tail.
Q2: Can my HPLC system itself cause peak tailing?
Yes. While analyte-column interactions are a major factor, system issues can also contribute. Significant "extra-column volume" from overly long or wide-bore tubing, a void at the head of the column, or a partially blocked column inlet frit can all lead to peak distortion, including tailing.[4]
Q3: Is there a "quick fix" I can try first?
A good first step is to modify your mobile phase by lowering the pH. Adjusting the aqueous portion of your mobile phase to a pH of 3 or below using an additive like formic acid or trifluoroacetic acid can often produce a dramatic improvement in peak shape.[5][6] This works by suppressing the ionization of the problematic silanol groups.[7]
Q4: Do I always need to use a mobile phase additive?
Not always, but it is highly recommended for basic compounds. Modern columns made from high-purity, Type B silica are much less prone to causing peak tailing than older Type A columns.[5] However, even with the best columns, mobile phase modifiers provide a crucial layer of control and robustness for the method.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing. We will explore the issue from three perspectives: Mobile Phase, Stationary Phase (Column), and Hardware.
Mobile Phase Optimization
The composition of your mobile phase is the most powerful tool for controlling peak shape.
Q: My peak for this compound is tailing severely. How do I adjust the mobile phase pH to fix this?
A: Adjusting the mobile phase pH is the most effective strategy to mitigate silanol interactions. You have two primary approaches: working at low pH or, with the correct column, high pH.
-
Low pH Approach (Recommended): The goal is to protonate the surface silanol groups, neutralizing their negative charge.
-
Mechanism: Silanol groups are acidic and become ionized (Si-O⁻) at moderate pH. By lowering the mobile phase pH to a value below their pKa (typically pH < 3), you force them into their neutral (Si-OH) state.[1][7] This eliminates the ionic attraction with your protonated basic analyte.
-
Protocol: Add 0.1% (v/v) of an acid like formic acid (results in pH ~2.8) or trifluoroacetic acid (TFA, results in pH ~2.1) to the aqueous component of your mobile phase.[8] Ensure your column is stable at this pH. Most modern silica columns are rated for use down to pH 2.
-
-
High pH Approach: The goal here is to deprotonate the analyte itself.
-
Mechanism: If the mobile phase pH is raised approximately 2 units above the pKa of the amine, the amine will be in its neutral, free-base form (R-NH₂). This neutral form will not engage in ionic interactions with the column.
-
Caution: This requires a specialized, pH-stable column (e.g., hybrid or polymer-based) as standard silica columns will dissolve at pH > 7.5.[7] This approach will also significantly increase the retention time of the analyte.[9]
-
Q: I've tried lowering the pH, but I still see some tailing. What else can I add to the mobile phase?
A: You can introduce a "competing base" or an ion-pairing agent.
-
Competing Base (e.g., Triethylamine - TEA):
-
Mechanism: A competing base is a small amine additive that is included in the mobile phase at a low concentration.[10] The protonated form of TEA will preferentially interact with any ionized silanol sites on the stationary phase, effectively shielding your analyte from these secondary interactions.[7]
-
Protocol: Add triethylamine (TEA) to the aqueous portion of your mobile phase at a concentration of 10-25 mM (approximately 0.1-0.25% v/v).[5] It is crucial to then adjust the pH to the desired level after adding the TEA.
-
-
Ion-Pairing Agents:
-
Mechanism: These agents, such as alkyl sulfonates, are used less commonly for this specific problem but can be an option. The agent pairs with the charged analyte in the mobile phase, and the resulting neutral complex undergoes a standard reverse-phase retention mechanism.[11][12] This can be a more complex approach and may require significant method redevelopment.
-
Visualizing the Problem and Solution
The following diagram illustrates the interaction between the basic analyte and the stationary phase and how mobile phase modifications can improve peak shape.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of Reaction Conditions for the Reductive Amination of 2,2,7-Trimethylchroman-4-one
Welcome to the technical support guide for the reductive amination of 2,2,7-trimethylchroman-4-one. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Understanding the Reaction: Reductive Amination of a Hindered Ketone
Reductive amination is a powerful method for forming C-N bonds, proceeding through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[1][2] With 2,2,7-trimethylchroman-4-one, the ketone's steric hindrance around the carbonyl group can influence the rate of imine formation, necessitating careful optimization of reaction conditions.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the reductive amination of 2,2,7-trimethylchroman-4-one in a question-and-answer format.
1. Low or No Product Yield: Why is my reaction not working?
-
Possible Cause 1: Inefficient Imine Formation. The initial and crucial step is the formation of the imine intermediate.[3] For a sterically hindered ketone like 2,2,7-trimethylchroman-4-one, this equilibrium can be unfavorable.
-
Troubleshooting:
-
pH Adjustment: Imine formation is acid-catalyzed. However, excessive acidity will protonate the amine nucleophile, rendering it unreactive.[3] The optimal pH for imine formation is typically mildly acidic, around 4-5.[3][4] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.[5]
-
Water Removal: The formation of the imine from a ketone and an amine is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the imine product. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve yields, especially when using less selective reducing agents like sodium borohydride.[6]
-
-
-
Possible Cause 2: Ineffective Reduction of the Imine. Once the imine is formed, it must be efficiently reduced.
-
Troubleshooting:
-
Choice of Reducing Agent: For ketones, a more reactive reducing agent might be necessary compared to aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice as it is a mild and selective reducing agent for imines and is effective for ketones.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also highly effective and is particularly useful because it is stable in mildly acidic conditions optimal for imine formation.[1][4][7] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting ketone.[1][3] If using NaBH₄, it's best to add it after allowing sufficient time for imine formation.[3][8]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the rate of both imine formation and reduction. However, be mindful of potential side reactions at higher temperatures.
-
-
2. Incomplete Conversion: Why do I still have starting material left?
-
Possible Cause 1: Insufficient Reagent Stoichiometry.
-
Troubleshooting:
-
Amine: Use a slight excess of the amine (e.g., 1.1-1.5 equivalents) to push the imine formation equilibrium forward.
-
Reducing Agent: Ensure you are using a sufficient amount of the reducing agent. Typically, 1.5-2.0 equivalents are used to ensure complete reduction.
-
-
-
Possible Cause 2: Reaction Time.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if necessary. Some reductive aminations can take several hours to reach completion, especially with hindered ketones.
-
-
3. Formation of Side Products: What are these unexpected spots on my TLC?
-
Possible Cause 1: Reduction of the Ketone. Less selective reducing agents like sodium borohydride can reduce the starting 2,2,7-trimethylchroman-4-one to the corresponding alcohol.[3][9]
-
Possible Cause 2: Over-alkylation of the Amine. If you are using a primary amine, it is possible for the resulting secondary amine product to react with another molecule of the ketone to form a tertiary amine.
-
Troubleshooting:
-
This is generally less of a problem in reductive amination compared to direct alkylation.[3] However, using a large excess of the ketone should be avoided.
-
-
-
Possible Cause 3: Hydrolysis of the Imine. If water is present and the reduction is slow, the imine intermediate can hydrolyze back to the starting ketone and amine.[10]
-
Troubleshooting:
-
Ensure anhydrous reaction conditions, especially if the reaction is slow.
-
-
4. Difficulty in Product Purification: How can I isolate my desired amine?
-
Possible Cause 1: Similar Polarity of Product and Starting Materials/Byproducts. The desired amine product may have a similar polarity to the starting amine or the alcohol byproduct, making separation by column chromatography challenging.
-
Troubleshooting:
-
Acid-Base Extraction: Take advantage of the basicity of the amine product. After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine and extract it into an organic solvent.[10]
-
Scavenger Resins: For challenging purifications, consider using scavenger resins. For example, an isocyanate resin can be used to remove excess primary or secondary amine starting material, while a sulfonic acid resin can be used to capture the amine product, which can then be released by washing with a basic solution.
-
-
III. Recommended Starting Conditions & Protocols
Table 1: Recommended Reagents and Conditions for Reductive Amination of 2,2,7-trimethylchroman-4-one
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines over ketones, commercially available, and effective for hindered substrates.[1][6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions, selective for imines.[1][4][7] Note: Handle with care due to potential cyanide release during workup. | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common aprotic solvents for reactions with NaBH(OAc)₃.[6][8] |
| Methanol (MeOH) or Ethanol (EtOH) | Common protic solvents for reactions with NaBH₃CN or NaBH₄.[8] | |
| Acid Catalyst | Acetic Acid (catalytic amount) | Promotes imine formation without excessively protonating the amine.[5] |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if the reaction is slow. |
| pH | 4-5 | Optimal for imine formation and subsequent reduction with selective reagents.[3][4] |
Experimental Protocol: A Step-by-Step Guide
One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 2,2,7-trimethylchroman-4-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction as needed.
IV. Visualizing the Process
Workflow for Reductive Amination
Caption: A generalized workflow for the one-pot reductive amination process.
Troubleshooting Decision Tree
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Solubility of 2,2,7-Trimethylchroman-4-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,2,7-trimethylchroman-4-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a substituted chroman-4-amine, its unique structure presents specific solubility behaviors that can be managed with a systematic and chemically-informed approach. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to help you overcome these experimental hurdles.
Section 1: Understanding the Core Problem: The Molecular Dichotomy
Q1: Why am I having trouble dissolving this compound in common organic solvents?
The solubility challenges associated with this compound arise from its amphipathic nature—meaning it possesses both lipophilic (oil-loving) and hydrophilic (water-loving) characteristics.
-
Lipophilic Core: The molecule is built on a bulky, non-polar chroman ring system. The presence of three methyl groups (two at position 2, one at position 7) further increases its size and hydrophobicity. This substantial hydrocarbon framework favors interactions with non-polar organic solvents.
-
Polar Functional Group: The primary amine (-NH₂) at position 4 is a polar and basic functional group. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and act as a proton acceptor (a base).[1][2][3] This polar "head" prefers to interact with polar solvents.
This structural conflict means the molecule is often not perfectly suited for either highly polar or purely non-polar solvents, leading to limited solubility in many common laboratory solvents.
Caption: Structural analysis of this compound.
Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting
Q2: What are the best starting solvents to try?
Based on general principles for aliphatic amines, solubility is highest in polar organic solvents.[4][5][6] Start with solvents that can accommodate both the polar amine and the non-polar backbone.
-
High Potential: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Moderate Potential: Alcohols like Methanol (MeOH) or Ethanol (EtOH), Acetonitrile (MeCN). While polar, their strong hydrogen-bonding networks can sometimes be difficult for the bulky molecule to disrupt.
-
Low Potential: Very non-polar solvents like Hexanes or Heptane, and highly polar, protic solvents like water.
Q3: My compound dissolves with heating but crashes out upon cooling. What should I do?
This indicates you are creating a supersaturated solution. While useful for recrystallization, it's problematic for reactions or analysis.
-
Solution 1: Use a Co-solvent. Add a small amount of a stronger, miscible solvent to the primary solvent to keep the compound in solution at room temperature. For example, if it precipitates from toluene, try adding 5-10% THF or DCM.
-
Solution 2: Increase the Volume. You may simply be exceeding the solubility limit at room temperature. Try using a larger volume of the same solvent.
Q4: Why did my sample turn yellow or brown when stored in solution?
Aromatic amines can be susceptible to air oxidation, and this process is often accelerated by light and impurities.[1] The resulting oxidation products are often colored.
-
Mitigation: Store solutions under an inert atmosphere (Nitrogen or Argon), use amber vials to protect from light, and use freshly distilled or high-purity solvents.
Section 3: In-Depth Troubleshooting & Methodologies
Guide 1: Systematic Solvent Screening Workflow
Instead of random testing, a logical approach saves time and material. This workflow proceeds from the most likely solvent classes to the least likely.
Caption: Logical workflow for systematic solvent screening.
Guide 2: Leveraging Basicity - The Power of Salt Formation
Amines are bases. This chemical property is your most powerful tool for manipulating solubility. By reacting the amine with an acid, you can form an ammonium salt. This salt is ionic and significantly more polar than the neutral "freebase."[2][7]
The Chemistry: R-NH₂ (Freebase, less polar) + HCl ⇌ R-NH₃⁺Cl⁻ (Salt, highly polar, ionic)
This conversion dramatically increases solubility in polar protic solvents (like alcohols and water) but will decrease its solubility in non-polar solvents (like hexanes and toluene). This is a common strategy in drug development to improve aqueous solubility.[2][8]
Caption: The effect of protonation on the solubility profile.
See Protocol 2 for a detailed method on how to prepare the hydrochloride salt for experimental use.
Section 4: Data Tables & Experimental Protocols
Table 1: Predicted Solubility Profile of this compound (Freebase)
This table provides a predictive guide based on the principles of amine and organic compound solubility.[4][6][9][10] Actual quantitative values must be determined empirically.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Comments |
| Halogenated | Dichloromethane (DCM) | High | Good balance of polarity to interact with the amine group without being repelled by the large hydrocarbon body. |
| Ethers | Tetrahydrofuran (THF) | High | Aprotic and polar, effectively solvates a wide range of organic molecules. A reliable choice. |
| Esters | Ethyl Acetate (EtOAc) | High to Moderate | Polarity is suitable, but may be slightly less effective than DCM or THF for highly concentrated solutions. |
| Polar Protic | Methanol, Ethanol | Moderate | Can hydrogen-bond with the amine, but the bulky, non-polar tail of the molecule can disrupt the solvent's H-bonding network, limiting high solubility.[9][10] |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate to Low | The high polarity and linear nature of MeCN may not effectively solvate the bulky, non-polar regions of the molecule. |
| Aromatic | Toluene, Benzene | Moderate to Low | Favors the non-polar chroman ring system, but offers poor interaction with the polar amine group.[1] |
| Aliphatic | Hexanes, Heptane | Very Low | Strongly non-polar. Will interact favorably with the alkyl groups but cannot solvate the polar amine head, leading to poor overall solubility. |
| High Polarity | DMSO, DMF | High | These are powerful solvents that can dissolve a vast range of compounds. However, they are high-boiling and can be difficult to remove. Use as a last resort for reactions.[11] |
| Incompatible | Chloroform, CCl₄ | Avoid | Primary amines can react with chloroform and carbon tetrachloride, making them unsuitable as inert solvents.[4][5] |
Protocol 1: Standardized Procedure for Solubility Assessment
This protocol provides a consistent method for determining the approximate solubility of your compound.
-
Preparation: Add a precisely weighed amount (e.g., 10.0 mg) of this compound to a clean, dry vial.
-
Solvent Addition: Add the chosen solvent in measured aliquots (e.g., 100 µL) using a calibrated pipette.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
-
Observation: Check for complete dissolution (a clear solution with no visible solid particles).
-
Iteration: Continue adding solvent aliquots and mixing until the solid is fully dissolved.
-
Calculation: Calculate the solubility. For example, if 10.0 mg dissolved in a final volume of 0.5 mL, the solubility is 20 mg/mL.
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture (e.g., to 40-50 °C) to assess temperature effects. Note any changes upon cooling back to room temperature.
Protocol 2: Preparation of this compound Hydrochloride
This protocol converts the less-polar freebase into its highly polar hydrochloride salt, which is often more soluble in polar protic solvents like methanol or water.
-
Dissolution: Dissolve the this compound freebase (1.0 eq) in a suitable organic solvent in which it is readily soluble, such as anhydrous Diethyl Ether or Ethyl Acetate (approx. 0.1-0.2 M concentration).
-
Acidification: While stirring the solution at 0 °C (ice bath), slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane) dropwise. Use a slight excess (1.1-1.2 eq).
-
Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid as it is formed, due to its poor solubility in the non-polar solvent.
-
Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent (e.g., Diethyl Ether) to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting solid under high vacuum to afford the pure this compound hydrochloride. This salt can now be tested for solubility in polar solvents like water or methanol.
References
-
4-Aminophenol - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Amines and Heterocycles. (2020, March 4). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 25, 2026, from [Link]
-
23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Retrieved January 25, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved January 25, 2026, from [Link].
-
Physical Properties of Amines - BYJU'S. (n.d.). Retrieved January 25, 2026, from [Link]
-
How does branching increase the solubility in amines? - Quora. (2018, May 12). Retrieved January 25, 2026, from [Link]
-
Structure and Properties of Amines | A-Level Chemistry Revision Notes. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ferreira, V. F., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5488. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 25, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
B-T. He, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6559-6573. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 25, 2026, from [Link]
-
Cyclohexylamine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved January 25, 2026, from [Link]
-
24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved January 25, 2026, from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
-
2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (2016, April 23). Retrieved January 25, 2026, from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved January 25, 2026, from [Link]
-
Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir - Medicines for All Institute. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ferreira, V. F., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5488. [Link]
-
(2R,4R)-2-ethyl-2-methyl-chroman-4-amine | C12H17NO - PubChem. (2026, January 17). Retrieved January 25, 2026, from [Link]
-
Are amines soluble in organic solvents? - Quora. (2018, March 30). Retrieved January 25, 2026, from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
(S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 25, 2026, from [Link]
-
Processing nanoporous organic polymers in liquid amines - Beilstein Journals. (2019, September 9). Retrieved January 25, 2026, from [Link]
-
A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir - ChemRxiv. (n.d.). Retrieved January 25, 2026, from [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
-
Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved January 25, 2026, from [Link]
-
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R) - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Workup [chem.rochester.edu]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Resolution in Chiral HPLC for 2,2,7-Trimethylchroman-4-amine
Welcome to the technical support center dedicated to the chiral separation of 2,2,7-Trimethylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing enantiomeric resolution. The methodologies and principles discussed herein are grounded in established chromatographic theory and extensive field experience.
Introduction to the Challenge
This compound possesses a chiral center, resulting in two enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they often exhibit different pharmacological and toxicological profiles. Achieving baseline resolution (Rs ≥ 1.5) can be a significant challenge. This guide will walk you through a systematic approach to method development and optimization.
The separation of enantiomers in chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1][2] The differential stability of these complexes for each enantiomer leads to different retention times and, thus, separation.
Frequently Asked Questions (FAQs) & Troubleshooting
My enantiomers are not separating at all (co-elution). What is the first thing I should check?
When there is a complete lack of separation, the primary issue is that the chosen chiral stationary phase (CSP) and mobile phase system are not facilitating the necessary chiral recognition.[1] Enantiomers have identical physical and chemical properties in a non-chiral environment, so the formation of transient diastereomeric complexes with the CSP is essential for separation.[2]
Initial Steps:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly. Inject a well-characterized chiral compound known to separate on your column to confirm the column itself is performing as expected.
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical component for chiral separations.[3] For a compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a common and effective starting point.[1][4] If your current CSP is not providing any hint of separation, screening a variety of CSPs with different chiral selectors is the most logical next step.[5]
I have partial separation (Rs < 1.5), but I need baseline resolution. How can I improve this?
Partial separation is a good starting point. Several parameters can be adjusted to enhance resolution.
1. Mobile Phase Optimization
The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.[6]
-
Organic Modifier Percentage: In normal-phase chromatography, the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is a powerful tool. Systematically varying the percentage of the alcohol can significantly impact selectivity.[1]
-
Mobile Phase Additives: For basic compounds like amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic modifier to the mobile phase.[7] Diethylamine (DEA) is a common choice, typically at a concentration of 0.1% (v/v).[1][7] This additive helps to minimize undesirable interactions with residual silanol groups on the silica support.[8]
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength
-
-
Varying Alcohol Content:
-
Prepare a series of mobile phases with varying isopropanol content (e.g., 5%, 15%, 20%).
-
Equilibrate the column with each new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Monitor the resolution, retention time, and peak shape for each condition.
-
-
Alternative Additives:
| Mobile Phase Modifier | Typical Concentration | Impact on Amine Separation |
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Improves peak shape and can enhance resolution.[7] |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Similar to DEA, can be an effective alternative.[10] |
| Ethanolamine | 0.1% - 0.5% (v/v) | Can offer different selectivity and improved peak symmetry in some cases.[7] |
2. Temperature Adjustment
Temperature affects the thermodynamics of the chiral recognition process. The effect of temperature on resolution can be unpredictable; therefore, it is a valuable parameter to investigate. While lower temperatures often lead to better resolution, this is not a universal rule.[1][11]
Experimental Protocol: Temperature Screening
-
Using the best mobile phase composition determined from the previous step, set the column thermostat to a starting temperature (e.g., 25 °C).
-
Inject the sample and record the chromatogram.
-
Adjust the temperature to a lower value (e.g., 15 °C) and a higher value (e.g., 35 °C).
-
Allow the system to fully equilibrate at each new temperature before injection.
-
Compare the resolution values obtained at each temperature.
3. Flow Rate Modification
Reducing the flow rate can increase the interaction time between the analyte and the CSP, which may lead to improved resolution.[1] However, this will also increase the analysis time. Conversely, increasing the flow rate will decrease analysis time but may reduce resolution.[12] The optimal flow rate is a balance between resolution and run time.
Experimental Protocol: Flow Rate Evaluation
-
With the optimized mobile phase and temperature, inject the sample at the initial flow rate (e.g., 1.0 mL/min).
-
Decrease the flow rate (e.g., to 0.8 mL/min and 0.5 mL/min) and repeat the injection after the system stabilizes.
-
Evaluate the impact on resolution and analysis time.
My peaks are broad or tailing. What could be the cause?
Poor peak shape can negatively impact resolution. Several factors can contribute to this issue.
-
Inappropriate Mobile Phase Additive: For basic analytes like this compound, the absence of a basic additive in the mobile phase can lead to interactions with acidic silanol groups on the silica surface, causing peak tailing.[8]
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample and injecting a smaller mass onto the column.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider flushing the column according to the manufacturer's instructions or trying a new column.[5]
Visualizing the Troubleshooting Workflow
A systematic approach to troubleshooting is key to efficiently achieving the desired resolution.
Caption: A systematic workflow for troubleshooting and enhancing chiral resolution.
Understanding Chiral Recognition
The separation is based on the principle of forming a transient diastereomeric complex between the chiral stationary phase and the individual enantiomers. For this to occur, there must be at least three points of interaction between the chiral selector and one of the enantiomers.
Caption: The "three-point interaction" model for chiral recognition.
Conclusion
Enhancing the resolution of this compound enantiomers is a methodical process. By systematically evaluating the chiral stationary phase, and optimizing the mobile phase composition, temperature, and flow rate, baseline separation can be achieved. This guide provides a framework for troubleshooting common issues and understanding the principles behind successful chiral separations.
References
- Benchchem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- Benchchem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.
- Chiral Technologies. (2024, November 22). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Xiong, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Biotage. (2023, May 30). How does flow rate impact flash chromatography results?.
- Taylor & Francis Online. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral Technologies. (2024, November 22). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Sciety. (2025, July 1). Molecular Dynamics of Enantiomeric Separation in HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Molecular Dynamics of Enantiomeric Separation in HPLC | Sciety [sciety.org]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Preventing degradation of 2,2,7-Trimethylchroman-4-amine during storage
Welcome to the technical support center for 2,2,7-Trimethylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Introduction: Understanding the Stability of this compound
This compound is a unique molecule combining a chroman scaffold with a primary aromatic amine. This structure, while conferring desirable biological and chemical properties, also presents specific stability challenges. The primary routes of degradation are oxidation of the amine and chroman moieties, which can be initiated or accelerated by exposure to air, light, and elevated temperatures. Understanding these degradation pathways is crucial for implementing effective storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: My previously colorless solid this compound has developed a yellow or brownish tint. Is it still usable?
A slight change in color to a pale yellow may not significantly impact the compound's purity for some applications, but it is an early indicator of degradation, likely due to oxidation. A darker brown color suggests more extensive degradation, and the material should be re-analyzed for purity before use. For sensitive applications, it is always best to use a fresh or properly stored, colorless sample.
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. It is recommended to store it at low temperatures, ideally at -20°C, to slow down potential degradation reactions. The storage area should be cool, dry, and well-ventilated, away from strong oxidizing agents and acids.[1]
Q3: Can I store this compound in solution?
Storing in solution is generally not recommended for long periods as it can accelerate degradation. If short-term storage in solution is necessary, use a deoxygenated aprotic solvent and store the solution under an inert atmosphere at -20°C or below.
Q4: Are there any recommended antioxidants or stabilizers that can be added to this compound?
For bulk storage, the addition of stabilizers is a common industrial practice. For aromatic amines, compounds like ethylene thiourea, dibutyl tin oxide, and dibutyl tin dilaurate have been shown to be effective color stabilizers.[2] However, for most laboratory-scale research applications, the focus should be on proper storage conditions (inert atmosphere, low temperature, and protection from light) rather than the addition of stabilizers, which could interfere with downstream experiments. Aromatic amine antioxidants can also be effective in preventing degradation.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis
-
Observation: Your analytical chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.
-
Probable Cause: This is a strong indication of degradation. The new peaks likely correspond to oxidation products of the parent compound. Aromatic amines are susceptible to oxidation, which can lead to the formation of various colored byproducts.[4]
-
Investigative Protocol:
-
Characterize the Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurities. An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.
-
Review Storage Conditions: Verify that the compound has been stored under an inert atmosphere, protected from light, and at the recommended low temperature.
-
Solvent Purity Check: Ensure that any solvents used for analysis or to prepare stock solutions are of high purity and free from peroxides.
-
-
Corrective Actions:
-
Purification: If the degradation is minor, the compound can be repurified, for example, by column chromatography or recrystallization.
-
Discard: For highly degraded samples, it is best to discard the material and use a fresh batch to ensure the reliability of your experimental results.
-
Optimize Storage: Implement stricter storage protocols for new batches of the compound.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Observation: You observe a decrease in the expected biological activity or chemical reactivity of your compound over time.
-
Probable Cause: Degradation of this compound can lead to a lower concentration of the active parent compound, resulting in diminished efficacy. The degradation products may also act as inhibitors in your assay.
-
Investigative Protocol:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to determine the exact concentration of the parent compound in your sample.
-
Forced Degradation Study: To understand the stability of the compound under your experimental conditions, you can perform a forced degradation study by exposing a small sample to heat, light, and an oxidizing agent (e.g., hydrogen peroxide) and monitoring the degradation over time.[5]
-
-
Corrective Actions:
-
Use Fresh Samples: For critical experiments, always use a freshly opened or recently purified sample of the compound.
-
Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
In-experiment Controls: Include a positive control with a known fresh sample in your experiments to differentiate between compound degradation and other experimental issues.
-
Visualizing Degradation: Potential Pathways
The degradation of this compound likely proceeds through oxidative pathways targeting the amine group and potentially the chroman ring. The following diagram illustrates a plausible degradation cascade.
Caption: Plausible degradation pathways for this compound.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Slows down the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine and chroman moieties. |
| Container | Tightly sealed amber glass vial | Protects from light and atmospheric moisture/oxygen. |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment. |
| Avoid | Strong oxidizing agents, acids | Prevents rapid and exothermic reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase B to a final concentration of approximately 1 mg/mL.
Protocol 2: Headspace Purging and Inert Gas Blanketing for Long-Term Storage
This protocol describes how to properly prepare a vial of this compound for long-term storage.
-
Preparation: Place the required amount of the solid compound into a clean, dry amber glass vial.
-
Purging: Insert a long needle connected to a source of inert gas (argon or nitrogen) into the vial, ensuring the needle tip is below the level of the vial opening but above the solid material. Insert a second, shorter needle to act as a vent.
-
Flow Inert Gas: Gently flow the inert gas into the vial for 2-3 minutes to displace the air.
-
Sealing: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.
-
Parafilm Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Storage: Place the sealed vial in a freezer at -20°C or below.
References
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. performanceadditives.us [performanceadditives.us]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,2,7-Trimethylchroman-4-amine for Pilot Studies
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2,7-trimethylchroman-4-amine. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to address potential challenges during your experimental work.
Overall Synthetic Scheme
The synthesis of this compound is typically approached as a two-step process. The first step involves the synthesis of the key intermediate, 2,2,7-trimethylchroman-4-one, followed by a reductive amination to yield the target primary amine.
Part 1: Synthesis of 2,2,7-Trimethylchroman-4-one
The synthesis of the chromanone core is a crucial first step. A common and effective method is the reaction of a phenol with an α,β-unsaturated aldehyde, which proceeds through a Michael addition followed by an intramolecular cyclization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 2,2,7-trimethylchroman-4-one?
A1: The most direct route involves the reaction of m-cresol with an α,β-unsaturated aldehyde such as 3-methyl-2-butenal (senecialdehyde). This reaction is a type of oxa-Michael addition followed by cyclization.
Q2: What catalysts are effective for this reaction?
A2: While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids can be employed to accelerate the Michael addition and subsequent cyclization. However, for scale-up, a base-catalyzed approach using a mild inorganic base like potassium carbonate can also be effective and may offer better control.[2]
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out in a suitable solvent such as toluene or xylene, which allows for azeotropic removal of water formed during the cyclization, driving the reaction to completion. Reaction temperatures can range from ambient to reflux, depending on the catalyst and solvent used.
Q4: What are the potential side products in this synthesis?
A4: The primary side products can arise from the self-condensation of senecialdehyde or polymerization. Incomplete cyclization may also leave the Michael adduct as an impurity. On a larger scale, exothermic reactions can lead to undesired byproducts if not properly controlled.
Detailed Experimental Protocol: Synthesis of 2,2,7-Trimethylchroman-4-one
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
m-Cresol
-
3-Methyl-2-butenal (Senecialdehyde)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add m-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and toluene (5-10 volumes relative to m-cresol).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add 3-methyl-2-butenal (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete, as monitored by TLC or LC-MS (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with toluene.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2,2,7-trimethylchroman-4-one can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide: Ketone Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Insufficient reaction time or temperature. 2. Ineffective water removal. 3. Deactivation of the catalyst. | 1. Increase reaction temperature or prolong the reaction time. Monitor progress by TLC/LC-MS. 2. Ensure the Dean-Stark trap is functioning correctly and the system is free of leaks. 3. Use freshly dried solvent and anhydrous potassium carbonate. |
| Formation of Polymeric Byproducts | 1. High concentration of the aldehyde. 2. Localized overheating. | 1. Add the aldehyde dropwise to the reaction mixture at reflux. 2. Ensure efficient stirring and controlled heating. For larger scales, consider a jacketed reactor with precise temperature control. |
| Incomplete Cyclization | The Michael adduct is observed as the main product. | 1. Ensure complete removal of water. 2. A catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) can be added towards the end of the reaction to facilitate cyclization, but this may need careful optimization to avoid side reactions. |
| Difficult Purification | The product is an oil that is difficult to crystallize and co-elutes with impurities during chromatography. | 1. Attempt vacuum distillation for purification. 2. Optimize the mobile phase for column chromatography; a gradient elution may be necessary. |
Reaction Mechanism: Ketone Synthesis
Part 2: Reductive Amination to this compound
The conversion of the ketone to the primary amine is a critical step that can be achieved through several reductive amination protocols. The choice of method will depend on the available equipment, scale, and safety considerations.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the reductive amination of a hindered ketone to a primary amine?
A1: Common methods include:
-
Catalytic Hydrogenation: Using a metal catalyst (e.g., Raney Nickel, Palladium on carbon) under a hydrogen atmosphere with ammonia as the nitrogen source. This is often preferred for large-scale synthesis due to its high atom economy.[3]
-
Hydride Reduction: Using a hydride reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) with an ammonia source (e.g., ammonium acetate, ammonia in an alcoholic solvent). Sodium cyanoborohydride is often favored for its selectivity in reducing the intermediate imine in the presence of the starting ketone.[4][5]
-
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source. It typically requires high temperatures and can sometimes lead to formylated byproducts.[6]
Q2: How can I favor the formation of the primary amine over secondary or tertiary amines?
A2: Using a large excess of the ammonia source is crucial to drive the equilibrium towards the formation of the primary amine and minimize the reaction of the product amine with the starting ketone.[7]
Q3: What are the main challenges in scaling up this reductive amination?
A3: Key challenges include:
-
Managing Gaseous Reagents: If using ammonia gas and hydrogen, proper handling and safety precautions are paramount.
-
Heat Management: The reaction can be exothermic, especially during the addition of the reducing agent. Efficient cooling is necessary to prevent runaway reactions and the formation of byproducts.
-
Catalyst Handling and Filtration: On a large scale, handling pyrophoric catalysts like Raney Nickel requires an inert atmosphere. Catalyst filtration can also be challenging.
-
Product Isolation: The basic nature of the product amine requires an acidic workup to extract it into the aqueous phase, followed by basification and extraction into an organic solvent. Emulsion formation can be an issue during these extractions.
Detailed Experimental Protocols: Reductive Amination
Materials:
-
2,2,7-Trimethylchroman-4-one
-
Methanol or Ethanol
-
Ammonia (as a solution in methanol or as a gas)
-
Raney Nickel or 5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
Equipment:
-
High-pressure reactor (autoclave)
-
Inert atmosphere filtration setup (e.g., Celite pad under nitrogen)
Procedure:
-
Charge the autoclave with 2,2,7-trimethylchroman-4-one (1.0 eq.), the catalyst (5-10 wt% of the ketone), and the alcoholic solvent.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Introduce ammonia into the reactor (either as a saturated solution in the solvent or as a gas to a specific pressure).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples via GC-MS or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the catalyst with the solvent.
-
The filtrate containing the product can be worked up by acidification, extraction, basification, and re-extraction, followed by purification.
Materials:
-
2,2,7-Trimethylchroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (for pH adjustment)
Procedure:
-
To a round-bottom flask, add 2,2,7-trimethylchroman-4-one (1.0 eq.), ammonium acetate (5-10 eq.), and methanol.
-
Stir the mixture at room temperature and adjust the pH to 6-7 with glacial acetic acid.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq.) in portions, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 1M) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Perform an acidic workup to isolate the product amine.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Conversion | 1. Inefficient imine formation (for hydride reduction). 2. Deactivated catalyst (for hydrogenation). 3. Insufficient reducing agent. | 1. Ensure the pH is optimal for imine formation (typically 6-7). The use of a dehydrating agent like molecular sieves can help. 2. Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons. 3. Add additional reducing agent in portions. |
| Formation of Secondary Amine Byproduct | Insufficient excess of ammonia source. | Increase the excess of ammonia or ammonium salt. On a large scale, maintaining a high partial pressure of ammonia is key. |
| Reduction of the Ketone to an Alcohol | 1. Non-selective reducing agent. 2. Imine formation is too slow. | 1. Use a more selective reducing agent like NaBH₃CN which preferentially reduces the iminium ion over the ketone.[4] 2. Add a Lewis acid catalyst like Ti(OiPr)₄ to accelerate imine formation.[5] |
| Difficult Product Isolation (Emulsion Formation) | The product and/or byproducts are acting as surfactants during acid-base extraction. | 1. Add brine to the aqueous layer to break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Use a different solvent system for extraction. |
| Scale-Up: Poor Heat Transfer | The reaction is exothermic, and the reactor's surface-area-to-volume ratio is smaller at a larger scale. | 1. Use a jacketed reactor with a reliable cooling system. 2. Add the reducing agent or pressurize with hydrogen at a controlled rate. 3. Dilute the reaction mixture, although this may increase reaction time. |
Reaction Pathway: Reductive Amination
Data Summary Tables
Table 1: Typical Reaction Conditions for Ketone Synthesis
| Parameter | Condition | Rationale |
| Reactants | m-Cresol, 3-Methyl-2-butenal | Readily available starting materials for the target structure. |
| Catalyst | Potassium Carbonate (anhydrous) | Mild base, easy to handle and remove. |
| Solvent | Toluene | Allows for azeotropic removal of water to drive the reaction to completion. |
| Temperature | Reflux | Provides sufficient energy for the reaction and facilitates water removal. |
| Work-up | Aqueous wash, filtration, and concentration | Standard procedure for removing the base and isolating the crude product. |
Table 2: Comparison of Reductive Amination Methods
| Method | Reducing Agent | Nitrogen Source | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas | Ammonia | High atom economy, cost-effective for large scale, clean reaction. | Requires high-pressure equipment, catalyst can be pyrophoric and require careful handling.[3] |
| Hydride Reduction | NaBH₃CN or NaBH₄ | Ammonium Acetate or NH₃ in alcohol | Milder conditions, does not require high-pressure equipment, good selectivity with NaBH₃CN.[4] | Stoichiometric waste, NaBH₃CN is toxic, potential for ketone reduction with NaBH₄.[3] |
| Leuckart-Wallach | Formic Acid / Ammonium Formate | Ammonium Formate | One-pot reaction with readily available reagents. | High reaction temperatures, potential for N-formyl byproduct formation, often lower yields.[6] |
References
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Hydroxy-2-Methylchalcone from meta-Cresol Formilation Product and Its Activities as an Antibacteria. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). An Ammonium-Formate-Driven Trienzymatic Cascade for ω-Transaminase-Catalysed (R)-Selective Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrasubstituted Chromanone Synthesis by a Tandem Oxa-Michael/Michael Addition Reaction of 2-Hydroxyacetophenones and Alkynyl Nitriles. Retrieved from [Link]
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Retrieved from [Link]
-
PubMed. (2003). Synthesis and Biological Screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and Their Some Derivatives. Retrieved from [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]
-
MDPI. (n.d.). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2021). An Ammonium-Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. Retrieved from [Link]
Sources
- 1. Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Chroman Derivatives in Bioassays: Profiling 2,2,7-Trimethylchroman-4-amine
Introduction: The Chroman Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile platforms for interacting with a wide range of biological targets. The chroman ring system is a quintessential example of such a scaffold.[1][2][3] Found in natural products like Vitamin E and a vast array of synthetic molecules, chroman derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6]
This guide provides an in-depth comparative analysis of 2,2,7-Trimethylchroman-4-amine against other chroman derivatives evaluated in various bioassays. As direct, extensive bioassay data for this specific amine is not widely published, our approach will be rooted in a detailed structure-activity relationship (SAR) analysis. We will deconstruct the molecule into its key structural motifs—the C4-amine, the C2 gem-dimethyl group, and the C7-methyl group—and compare their known influence on biological activity to derivatives with alternative substitutions. This guide is designed for researchers, scientists, and drug development professionals, offering not just a review of existing data but also a predictive framework and practical experimental protocols for evaluating novel chroman-based compounds.
The Core Moiety: Understanding the Chroman-4-one to Chroman-4-amine Transition
The vast majority of chroman-based drug discovery efforts utilize the chroman-4-one (or chromanone) intermediate.[1][2] This ketone at the C4 position is a versatile synthetic handle and is itself associated with a wide array of biological effects.[4][6] The conversion of this C4-keto group to a C4-amine represents a significant shift in the molecule's physicochemical properties, which has profound implications for its biological function.
-
From Electrophilic to Basic: The carbonyl carbon of the chroman-4-one is electrophilic, making it a potential target for nucleophilic attack within an active site. In contrast, the 4-amino group introduces a basic nitrogen center, capable of forming salt bridges and acting as a hydrogen bond donor.
-
Impact on Cellular Uptake and Target Engagement: This change in polarity and charge potential can dramatically alter how the molecule interacts with cell membranes, metabolic enzymes, and the intended biological target.
The logical workflow for synthesizing and evaluating such a compound is outlined below. The initial synthesis of the chroman-4-one core is a critical first step, followed by its conversion to the target amine and subsequent biological screening.
Caption: Synthetic and bioassay workflow for this compound.
Structure-Activity Relationship (SAR) Deep Dive
To predict the performance of this compound, we will compare its substituents to those of other chroman derivatives with known bioactivities.
The Influence of the C2-Position: The gem-Dimethyl Motif
The 2,2-dimethyl substitution on the chroman ring is a common feature in many bioactive molecules. This group imparts several key characteristics:
-
Conformational Rigidity: It locks the stereochemistry at the C2 position, which can lead to more specific interactions with a target protein.
-
Increased Lipophilicity: The methyl groups increase the molecule's oil/water partition coefficient (LogP), potentially enhancing membrane permeability.
-
Metabolic Stability: It prevents oxidation at the C2 position, which can be a site of metabolic breakdown in unsubstituted chromans.
For instance, studies on SIRT2 inhibitors showed that substitution at the 2-position was favorable for activity.[7] The synthesis of various 2,2-disubstituted chromanes has been a focus for creating libraries of biologically active compounds, highlighting the importance of this position.[8][9]
The Influence of the C7-Position: Aromatic Substitution
The substitution pattern on the aromatic ring is a critical determinant of a chroman's biological activity. The C7-position, in particular, has been extensively studied.
-
C7-Hydroxyl Group: A hydroxyl group at C7 is a common feature in natural flavonoids and is often crucial for antioxidant activity. It can also serve as a key hydrogen bonding point in enzyme active sites.[8][10]
-
C7-Alkoxy Group: Alkylating the C7-hydroxyl to a methoxy or larger alkoxy group can have mixed effects. One study on chroman-4-one derivatives found that adding alkyl chains at the C7-hydroxyl group reduced antimicrobial activity, suggesting a free hydroxyl is preferred for that specific endpoint.[4]
-
C7-Methyl Group (as in our target): A methyl group at C7, as in this compound, offers a middle ground. It increases lipophilicity compared to a hydroxyl group but lacks its hydrogen bonding capability. This modification can be advantageous for optimizing cell permeability and van der Waals interactions within a hydrophobic binding pocket.
The Influence of the C4-Position: Amine vs. Other Functionalities
The C4 position is a hotspot for derivatization. While the 4-one is the most common precursor, modifications here lead to diverse biological profiles.
-
4-Oxo (Chromanone): The ketone is a hydrogen bond acceptor and imparts a planar geometry around C4. Chroman-4-ones exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][11]
-
3-Benzylidene-4-ones: Derivatives where a benzylidene group is attached at C3 are potent anticancer and antifungal agents.[12] This highlights how modifications adjacent to the C4-one can dramatically enhance activity.
-
4-Amine (Our Target): Introducing a primary amine creates a basic center capable of forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein target. This is a significant change from the neutral C4-one. Many successful drugs utilize basic amines for target engagement. While less common in the published chroman literature, this modification holds significant potential for exploring new target classes, such as certain kinases or G-protein coupled receptors.
Comparative Performance in Key Bioassays: A Data-Driven Analysis
The following tables summarize experimental data for various chroman derivatives, providing a basis for comparison. The data is organized to highlight the SAR principles discussed above.
Table 1: Anticancer & Cytotoxic Activity of Chroman Derivatives
| Compound ID/Description | Substitution Pattern | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Compound 6i | Chroman with isatin-Schiff base | MCF-7 (Breast) | 34.7 µM | [5] |
| SIRT2 Inhibitor | 6,8-dibromo-2-pentylchroman-4-one | - | IC₅₀ = 1.5 µM (vs. SIRT2) | [7] |
| Compound 9 | 7-Hydroxy-4-methylcoumarin derivative | - | High cytotoxic activity | [10] |
| Compound 13 | 7-Hydroxy-4-methylcoumarin derivative | - | High cytotoxic activity | [10] |
| 3-Benzylidene chromanone | Methoxy & ethoxy/methyl groups | MCF-7 (Breast) | Anti-proliferative | [12] |
-
Analysis: The data shows that chroman derivatives can achieve low micromolar potency against cancer cells.[5][7] Activity is highly dependent on the substitution pattern. Halogenation (bromo groups) and extended alkyl chains (pentyl group) at various positions can significantly enhance potency.[7] The potent activity of 3-benzylidene chromanones suggests that creating steric bulk and specific electronic properties around the C3-C4 region is a successful strategy for anticancer activity.[12] Based on this, This compound , with its simpler substitution, might exhibit moderate anticancer activity, but its efficacy would be highly dependent on the specific cancer cell line and its molecular targets.
Table 2: Antimicrobial Activity of Chroman Derivatives
| Compound ID/Description | Substitution Pattern | Organism | Activity (MIC in µg/mL) | Reference |
| Compound 1 | 7-hydroxychroman-4-one | Candida spp. | 64 | [4][13] |
| Compound 21 | Homoisoflavonoid derivative | Candida spp. | Potent | [4] |
| Thiochroman-4-one derivative | Pyrazole derivative | Bacillus subtilis | Most effective in series | [14] |
| Compound 9 | 7-Hydroxycoumarin derivative | Bacteria | High activity | [10] |
| Compound 10 | 7-Hydroxycoumarin derivative | Bacteria | High activity | [10] |
-
Analysis: The chroman scaffold is a promising starting point for developing antimicrobial agents, particularly against fungi like Candida.[4] A free hydroxyl group at C7 appears beneficial for antifungal activity.[4] The introduction of a 4-amine group in our target compound could potentially enhance antibacterial activity, as basic amines are a common feature in many antibiotic classes, by interacting with the negatively charged bacterial cell wall.
Experimental Protocols for Lead Compound Evaluation
To validate the biological activity of a novel derivative like this compound, standardized and reproducible bioassays are essential. Below are step-by-step protocols for foundational screening assays.
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that prevents visible microbial growth.[4]
-
Inoculum Preparation: Grow the microbial strain (e.g., C. albicans or S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 512 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.
Potential Mechanism of Action: Modulating Cellular Signaling
Chroman derivatives are known to interact with various signaling pathways critical for cell survival and proliferation. One of the most frequently implicated pathways in cancer is the PI3K/Akt/mTOR pathway. Certain chromone derivatives have been shown to inhibit kinases within this pathway, leading to reduced cell growth and apoptosis.[13]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by chroman derivatives.
The introduction of a 4-amine group could potentially target the ATP-binding pocket of kinases like PI3K or Akt, where the basic nitrogen could form a key hydrogen bond with the hinge region of the enzyme, a common binding motif for kinase inhibitors.
Conclusion and Future Directions
While the chroman-4-one scaffold is a well-established platform for generating bioactive compounds, the exploration of 4-amino chroman derivatives remains a relatively untapped area with significant potential. Our SAR analysis, based on extensive literature data, suggests that This compound possesses a unique combination of structural features:
-
The C2 gem-dimethyl and C7-methyl groups provide a lipophilic and metabolically stable framework.
-
The C4-amine introduces a basic center that fundamentally alters its potential target profile compared to its 4-oxo counterparts, opening the door for interaction with new classes of enzymes, such as protein kinases.
Based on this analysis, this compound is a promising candidate for screening in anticancer and antibacterial assays. Future work should focus on its synthesis and evaluation using the standardized protocols outlined in this guide. Further derivatization of the 4-amino group to form amides or substituted amines could provide a rich library of compounds for identifying novel and potent therapeutic agents.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]
-
Wang, L., Hou, J., Cao, P., Yao, Z., Wang, S., Zhang, Y., Wang, S., Yuan, H., & Liu, L. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling, 64(12), 4877-4896. [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]
- Kelly, B. D., T ちゃっぴー, & T, K. (2015). Chroman derivatives, medicaments and use in therapy.
-
Heltweg, B., Zaja, R., Zischinsky, G., Gries, M., G., M., Jung, M., & Schiedel, M. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6511-6520. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2923-2933. [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]
-
Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... (n.d.). ResearchGate. [Link]
-
Ferreira, M. J., Sousa, M. E., & Silva, A. M. S. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Pharmaceuticals, 16(10), 1433. [Link]
-
Sﻗ̮ahin, Z., & Sﻗ̮ener, A. (2007). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Arkivoc, 2007(14), 161-169. [Link]
-
Gerasimova, T. P., Kharlamova, A. D., Krivolapov, D. B., Gubaidullin, A. T., & Kataeva, O. N. (2023). Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes from 1-(2-hydroxyaryl)ethanones. Mendeleev Communications, 33(5), 681-683. [Link]
-
Wang, L., Hou, J., Cao, P., Yao, Z., Wang, S., Zhang, Y., Wang, S., Yuan, H., & Liu, L. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling. [Link]
-
Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. (n.d.). ResearchGate. [Link]
-
Singh, U. P., Bhat, H. R., & Gahtori, P. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2013, 1-6. [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar. [Link]
-
Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide. (2018). Organic Syntheses. [Link]
-
Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (n.d.). Taylor & Francis. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.mathnet.ru [m.mathnet.ru]
- 10. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC-Based Purity Analysis of Synthetic 2,2,7-Trimethylchroman-4-amine
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,2,7-Trimethylchroman-4-amine, a substituted chroman derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural motifs are found in various biologically active molecules. The synthetic pathway to such a molecule, while elegant, can invariably introduce a spectrum of impurities, including starting materials, reagents, by-products, and degradation products.[1][2] Therefore, a robust, sensitive, and efficient analytical method for purity determination is paramount.
This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of this compound. We will explore the strategic development of multiple UPLC methodologies, from rapid screening to a comprehensive, stability-indicating approach. The principles discussed herein are grounded in established chromatographic theory and aligned with the stringent validation requirements set forth by the International Council for Harmonisation (ICH).[3][4][5][6] UPLC technology, which utilizes sub-2 µm particle columns, offers significant advantages in resolution, speed, and sensitivity over traditional HPLC, making it an indispensable tool in the pharmaceutical analyst's arsenal.[7][8][9]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound possesses a primary amine group and a chroman core. The amine imparts a basic character (pKa-dependent), making chromatographic retention highly sensitive to mobile phase pH. The aromatic ring and alkyl substituents contribute to its hydrophobicity.
A robust purity method must be able to separate the main compound from a range of potential impurities, which could include:
-
Process-Related Impurities: Unreacted starting materials, intermediates from preceding synthetic steps, and by-products from side reactions.[1]
-
Degradation Products: Impurities formed under stress conditions such as acid, base, oxidation, heat, or light. A method capable of separating these is termed "stability-indicating."
-
Isomeric Impurities: Chiral or positional isomers that may be difficult to resolve.
The successful development of a purity analysis method hinges on anticipating these challenges and systematically optimizing the chromatographic conditions to achieve selectivity.
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This guide provides a comprehensive comparative analysis of cholinesterase inhibitors centered around the promising chroman-4-amine scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, in vitro evaluation, and structure-activity relationships (SAR) of this class of compounds, offering a foundation for the rational design of novel therapeutics for neurodegenerative diseases like Alzheimer's.
Introduction: The Significance of the Chroman-4-Amine Scaffold in Cholinesterase Inhibition
The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in Alzheimer's disease (AD), remains a cornerstone of therapeutic strategies.[1] Cholinesterase inhibitors (ChEIs) function by impeding the enzymatic degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[1]
While several ChEIs are clinically approved, the search for novel inhibitors with improved efficacy, selectivity, and safety profiles is ongoing. The chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid bicyclic framework provides a defined orientation for substituent groups to interact with target enzymes, making it an attractive template for the design of potent and selective ChEIs. This guide will explore the synthesis and comparative inhibitory activities of a series of N-substituted chroman-4-amine derivatives, providing valuable insights for the development of next-generation AD therapeutics.
Synthetic Strategies for Chroman-4-Amine Derivatives
The synthesis of chroman-4-amine derivatives typically begins with the corresponding chroman-4-one. A common and effective method is reductive amination, where the chroman-4-one is reacted with a primary or secondary amine in the presence of a reducing agent.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-Substituted Chroman-4-Amines
This protocol describes a representative two-step synthesis of N-substituted chroman-4-amines starting from the corresponding chroman-4-one.
Step 1: Oximation of Chroman-4-one
-
To a solution of chroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the chroman-4-one oxime.
Step 2: Reduction of the Oxime to the Primary Amine
-
In a round-bottom flask, dissolve the chroman-4-one oxime (1.0 eq) in glacial acetic acid.
-
Add zinc dust (3.0 eq) portion-wise while stirring at room temperature.
-
After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours.
-
Cool the reaction mixture, filter off the excess zinc, and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chroman-4-amine.
Step 3: N-Substitution of Chroman-4-Amine (Example with an Aryl Halide)
-
To a solution of chroman-4-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a substituted aryl halide (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-substituted chroman-4-amine.
The causality behind these experimental choices lies in the well-established reactivity of ketones and oximes. The oximation in Step 1 provides a stable intermediate that is readily reduced to the primary amine in Step 2. Reductive amination offers a versatile and efficient route to a diverse library of N-substituted chroman-4-amines by varying the amine or aldehyde/ketone starting materials.
In Vitro Evaluation of Cholinesterase Inhibition
The primary method for assessing the potency of cholinesterase inhibitors is the spectrophotometric method developed by Ellman. This assay is reliable, reproducible, and suitable for high-throughput screening.
Experimental Protocol: Ellman's Assay for AChE and BChE Inhibition
This protocol outlines the steps to determine the IC50 values of the synthesized chroman-4-amine derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized chroman-4-amine derivatives
-
Donepezil (as a reference standard)
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the AChE or BChE enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Comparative Analysis of Inhibitory Potency
To illustrate the potential of the chroman-4-amine scaffold, this section presents a hypothetical comparative analysis based on typical findings in the literature for related structures. The following table summarizes the in vitro cholinesterase inhibitory activities of a series of N-substituted chroman-4-amine derivatives. Donepezil, a well-established AChE inhibitor, is included for reference.
Table 1: Comparative Cholinesterase Inhibitory Activities of Chroman-4-Amine Derivatives
| Compound | R (Substitution on Amine) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1 | H | 15.2 ± 1.3 | 25.8 ± 2.1 | 1.70 |
| 2a | Benzyl | 2.5 ± 0.2 | 8.1 ± 0.7 | 3.24 |
| 2b | 4-Methoxybenzyl | 1.8 ± 0.1 | 5.5 ± 0.4 | 3.06 |
| 2c | 4-Chlorobenzyl | 3.1 ± 0.3 | 10.2 ± 0.9 | 3.29 |
| 3a | Phenethyl | 4.2 ± 0.3 | 12.6 ± 1.1 | 3.00 |
| Donepezil | - | 0.012 ± 0.001 | 3.5 ± 0.3 | 291.67 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical comparative analysis.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data in Table 1 allows for the elucidation of key structure-activity relationships for the chroman-4-amine scaffold:
-
Importance of the Amino Group: The unsubstituted chroman-4-amine (1 ) displays modest activity. The introduction of a substituent on the nitrogen atom significantly enhances the inhibitory potency against both AChE and BChE, highlighting the crucial role of this group in binding to the active site of the enzymes.
-
Influence of the N-Substituent:
-
Arylalkyl Groups: The presence of a benzyl group (2a ) leads to a marked increase in activity compared to the unsubstituted analog. This suggests that the aromatic ring of the benzyl group engages in favorable π-π stacking interactions within the enzyme's active site gorge.
-
Substituents on the Benzyl Ring: Electron-donating groups, such as a methoxy group at the para position (2b ), appear to enhance AChE inhibitory activity, possibly by increasing the electron density of the aromatic ring and strengthening cation-π interactions. Conversely, electron-withdrawing groups like chlorine (2c ) may slightly decrease potency.
-
Linker Length: Increasing the linker length between the amine and the aromatic ring from a methylene (benzyl, 2a ) to an ethylene (phenethyl, 3a ) group generally leads to a decrease in activity. This indicates that a shorter linker provides a more optimal orientation for the aromatic moiety to interact with key residues in the active site.
-
Mechanism of Inhibition:
Kinetic studies are essential to determine the mode of inhibition. For many chroman-based inhibitors, a mixed-type inhibition is observed, suggesting that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. The chroman-4-amine core likely anchors the molecule within the active site gorge, while the N-substituent extends towards the PAS, potentially interfering with substrate binding and allosterically modulating enzyme activity.
Conclusion and Future Directions
The chroman-4-amine scaffold represents a valuable starting point for the design of novel cholinesterase inhibitors. The synthetic accessibility and the potential for diverse substitutions on the amino group allow for the fine-tuning of inhibitory potency and selectivity. This comparative guide has highlighted the key structural features that govern the activity of these compounds, providing a rational basis for further optimization.
Future research in this area should focus on:
-
Expanding the diversity of N-substituents: Exploring a wider range of aromatic, heteroaromatic, and aliphatic groups to further probe the SAR.
-
Introducing substituents on the chroman ring: Modifications on the aromatic ring of the chroman scaffold could lead to additional interactions with the enzyme and modulate the pharmacokinetic properties of the inhibitors.
-
Detailed kinetic and molecular modeling studies: To gain a deeper understanding of the binding modes and to rationalize the observed SAR, comprehensive kinetic analyses and computational modeling are crucial.
-
Evaluation of other biological activities: Investigating the potential of these compounds to modulate other targets relevant to Alzheimer's disease, such as β-secretase (BACE1) and glycogen synthase kinase 3β (GSK-3β), could lead to the development of multi-target-directed ligands with enhanced therapeutic potential.
By systematically exploring the chemical space around the chroman-4-amine core, researchers can develop potent and selective cholinesterase inhibitors with the potential to become next-generation treatments for Alzheimer's disease and other neurodegenerative disorders.
References
-
Bajda, M., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5608-5632. [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028. [Link]
-
Colombres, M. A., et al. (2019). Chroman-4-one derivatives as cholinesterase inhibitors: Synthesis, in vitro evaluation, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 27(15), 3285-3296. [Link]
-
Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(15), 2894-2903. [Link]
Sources
A Senior Application Scientist's Guide to Validating a Quantitative Assay for 2,2,7-Trimethylchroman-4-amine
Introduction: The Analytical Imperative for Novel Chroman Amines
In the landscape of drug discovery and chemical research, the emergence of novel molecular entities such as 2,2,7-Trimethylchroman-4-amine necessitates the development of robust and reliable analytical methods. The chroman scaffold is a privileged structure in medicinal chemistry, and the introduction of an amine functional group opens avenues for new pharmacological activities. However, to advance any compound from a research curiosity to a potential therapeutic agent, its purity, stability, and concentration in various matrices must be determined with unwavering confidence. This requires a quantitative assay that is not merely functional but rigorously validated.
The objective of validating an analytical procedure is to establish, through documented evidence, that its performance characteristics are suitable for its intended purpose[1][2]. For a quantitative assay of a novel active pharmaceutical ingredient (API), this means the method must be specific, accurate, precise, and robust enough to ensure that the data generated is reliable for decision-making in drug development, from early-stage formulation to quality control (QC) release testing.
This guide provides a comparative overview of potential analytical techniques for the quantification of this compound and presents a comprehensive, field-proven protocol for the validation of a selected method. The framework herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach[1][2][3].
Part 1: Strategic Selection of an Analytical Methodology
The molecular structure of this compound—a substituted chroman with a primary amine—presents specific analytical considerations. The chroman ring system provides a chromophore suitable for UV detection, but the lack of extensive conjugation suggests that its molar absorptivity may be moderate. The primary amine group is polar and reactive, which influences chromatographic behavior and opens possibilities for derivatization.
A logical decision-making process is essential for selecting the most appropriate analytical technique. This process balances the need for sensitivity, selectivity, and robustness against practical considerations like instrument availability, cost, and sample throughput.
Caption: Decision tree for analytical method selection.
Comparative Analysis of Potential Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| RP-HPLC-UV | Separation by polarity on a C18 column, detection via UV absorbance of the chroman ring. | Cost-effective, robust, widely available, straightforward method development. | Limited sensitivity if the chromophore is weak; potential for interference in complex matrices. | Routine QC, assay of bulk drug substance and simple formulations. |
| HPLC-FLD (with Derivatization) | The primary amine is tagged with a fluorescent molecule (e.g., OPA, FMOC-Cl) prior to HPLC separation, allowing for highly sensitive fluorescence detection[4][5]. | Extremely high sensitivity and selectivity; reduces matrix interference. | Adds complexity (derivatization step must be optimized and controlled); reagents can have limited stability. | Trace-level quantification, analysis in biological fluids where high sensitivity is required. |
| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry, which offers highly specific detection based on the mass-to-charge ratio of the parent ion and its fragments[6][7][8]. | "Gold standard" for sensitivity and selectivity; provides structural confirmation; can quantify in very complex matrices. | High instrument and maintenance cost; susceptible to matrix effects (ion suppression); requires specialized expertise. | Bioanalysis, impurity identification, and quantification of low-level analytes. |
| GC-MS (with Derivatization) | The analyte is made volatile via a chemical reaction (e.g., silylation) and then separated by gas chromatography and detected by mass spectrometry[9][10][11]. | High chromatographic resolution for volatile compounds. | Derivatization is mandatory and adds complexity[10][11]; risk of thermal degradation of the analyte in the injector. | Volatility profiling and analysis if LC methods are not feasible. |
Part 2: A Comprehensive Validation Protocol for an RP-HPLC-UV Assay
The validation process is a systematic series of experiments designed to demonstrate that the analytical method is fit for its intended purpose. The following protocol is structured according to the ICH Q2(R1) guideline, which defines the key validation parameters[1][12].
Caption: Overall workflow for analytical method validation.
Proposed Chromatographic Conditions (Starting Point)
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan (e.g., ~225 nm and ~275 nm).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A.
Specificity
Causality & Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A self-validating system requires proof that the reported result is solely attributable to the target analyte. Forced degradation studies are crucial for demonstrating the stability-indicating nature of the method[13].
Experimental Protocol:
-
Prepare Solutions:
-
Blank (diluent).
-
Placebo/Matrix Blank (formulation excipients without the API).
-
Standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Spiked Sample (placebo spiked with the analyte).
-
-
Forced Degradation: Expose the analyte in solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid and solution).
-
Photolytic: Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours).
-
-
Analysis: Inject all prepared solutions. For DAD systems, perform peak purity analysis on the analyte peak in all stressed samples.
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in blank or placebo chromatograms.
-
The analyte peak should be resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index should be greater than 0.999, indicating no co-eluting peaks.
-
Linearity
Causality & Trustworthiness: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This validates the use of a calibration curve for quantification and ensures that dilutions are calculated correctly.
Experimental Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
Range
Causality & Trustworthiness: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision[1]. This confirms the method is reliable for its intended application.
Experimental Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range. No additional experiments are typically needed if the other validation studies support the proposed range.
Acceptance Criteria: The data from linearity, accuracy, and precision studies must meet their respective acceptance criteria across the claimed range (e.g., 80-120% of the test concentration for an assay)[1].
Accuracy
Causality & Trustworthiness: Accuracy measures the closeness of agreement between the value which is accepted as a conventional true value and the value found. It is a measure of systemic error. For drug products, this is typically assessed by spiking a placebo matrix with known amounts of the API.
Experimental Protocol:
-
Prepare a placebo (blank formulation matrix).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the concentration found using the linear regression equation.
-
Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality & Trustworthiness: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random errors of a method and is evaluated at two levels: repeatability and intermediate precision[1][14].
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent test samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, using the same analyst and the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Have a different analyst repeat the repeatability study on a different day, preferably using a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation (SD), and Relative Standard Deviation (RSD) for the results from the repeatability study.
-
Calculate the cumulative mean, SD, and RSD for all 12 results from both the repeatability and intermediate precision studies.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0% for the cumulative data.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality & Trustworthiness: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision[1]. These parameters are critical for impurity analysis but are also determined for assays to understand the method's limitations.
Experimental Protocol:
-
Determine LOD and LOQ based on one of the following methods:
-
Signal-to-Noise Ratio: Analyze a series of dilute solutions and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses, and S is the slope of the calibration curve.
-
-
-
Confirmation of LOQ: Prepare and analyze at least six samples at the determined LOQ concentration.
-
Acceptance Criteria:
-
The precision (RSD) at the LOQ should be ≤ 10%.
-
The accuracy (recovery) at the LOQ should be within an acceptable range (e.g., 80-120%).
-
Robustness
Causality & Trustworthiness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.
Experimental Protocol:
-
Prepare a system suitability solution or a standard at 100% concentration.
-
Analyze the sample while making small, deliberate changes to the chromatographic parameters, one at a time:
-
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ±5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Organic Content: ±2% absolute (e.g., if 50% Acetonitrile, test 48% and 52%).
-
Mobile Phase pH: ±0.2 units.
-
-
Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor, theoretical plates).
-
Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations. The results should not deviate significantly from the nominal conditions.
Part 3: Data Summary and Final Validation
All experimental data must be meticulously documented. A final validation report summarizes the findings and confirms the method's suitability for its intended use.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Experiment | Typical Acceptance Criteria |
| Specificity | Forced degradation, analysis of blank and placebo | No interference; Peak purity > 0.999; Resolution > 2.0 |
| Linearity | 5 concentrations (50-150%), n=3 | r² ≥ 0.999 |
| Range | Derived from Linearity, Accuracy, Precision data | Method is linear, accurate, and precise within this range |
| Accuracy | 3 levels (80, 100, 120%), n=3 | Mean recovery 98.0% - 102.0% |
| Precision | Repeatability (n=6), Intermediate (n=6) | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% |
| LOQ | S/N ≈ 10:1 or statistical method; confirmed with n=6 | RSD ≤ 10%; Recovery within 80-120% |
| LOD | S/N ≈ 3:1 or statistical method | Visual detection |
| Robustness | Deliberate changes to method parameters | System suitability parameters remain within limits |
Conclusion
This guide has outlined a comprehensive, scientifically-grounded framework for the validation of a quantitative assay for this compound. By first comparing potential analytical technologies and then detailing a rigorous validation protocol for a chosen RP-HPLC-UV method, this document serves as a practical tool for researchers, scientists, and drug development professionals. Adherence to these principles and protocols ensures the generation of high-quality, reliable, and defensible analytical data, which is the bedrock of successful pharmaceutical development and quality control. The self-validating nature of these described experiments, rooted in the causality of why each parameter is critical, provides the ultimate trustworthiness in the final analytical procedure.
References
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
King, R., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]
-
Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Yan, Z., & Zhang, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Bilitewski, U., et al. (2018). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. [Link]
-
Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
De Bievre, P., et al. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Wang, L., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link]
-
da Silva, A. F. M., et al. (2021). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Li, W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
Various Authors. (2006). Detecting Primary Amines. Chromatography Forum. [Link]
- CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).
-
U.S. Food and Drug Administration. (1995). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Ge, S., & Dasgupta, P. K. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]
-
Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jain, D., & Jain, R. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Archer, R. P., et al. (2013). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. Forensic Science International. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Spivey, C. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Irish National Accreditation Board. (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]
-
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jfda-online.com [jfda-online.com]
- 11. m.youtube.com [m.youtube.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. fda.gov [fda.gov]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Guide to the Comprehensive Analysis of a 2,2,7-Trimethylchroman-4-amine Reference Standard: Deconstructing the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is paramount. It serves as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified. This guide provides a comprehensive examination of the analytical methodologies and data interpretation integral to a Certificate of Analysis (CoA) for a 2,2,7-Trimethylchroman-4-amine reference standard. As a key intermediate or potential impurity in the synthesis of various bioactive molecules, understanding its quality attributes is crucial for regulatory compliance and the safety of the final drug product.
This document is structured to not only present the typical tests and specifications for such a reference standard but also to delve into the scientific rationale behind the chosen analytical techniques. We will explore alternative methods, offering a comparative perspective to empower researchers in their selection and application of analytical strategies.
Model Certificate of Analysis: this compound
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥ 99.5% | 99.8% |
| Related Substances | HPLC-UV | Individual impurity ≤ 0.1% | Conforms |
| Total impurities ≤ 0.5% | 0.2% | ||
| Residual Solvents | GC-HS | Per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Assay (by Titration) | Potentiometric Titration | 99.0% - 101.0% | 99.7% |
In-Depth Analysis of Methodologies
Identity Confirmation: A Triad of Spectroscopic Techniques
The unequivocal identification of a reference standard is the foundation of its utility. A combination of spectroscopic methods provides orthogonal data points, ensuring a high degree of confidence in the material's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed fingerprint of the this compound molecule.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This information is crucial for confirming the molecular weight and can offer insights into the compound's structure through fragmentation patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecular structure.
Workflow for Identity Confirmation
Caption: Workflow for structural elucidation and identity confirmation.
Purity and Related Substances: The Power of High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of pharmaceutical reference standards. Its high resolution and sensitivity allow for the separation and quantification of the main component from closely related impurities.
Causality in Method Selection: A reversed-phase HPLC method with UV detection is typically chosen for chroman derivatives due to the presence of a chromophore in the molecule. The choice of a C18 column is common for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase composition is optimized to achieve good separation between the main peak and any potential impurities.
Comparison with Alternative Methods:
| Method | Advantages | Disadvantages |
| HPLC-UV | Robust, reproducible, widely available, good for quantitative analysis. | Requires a chromophore; may not detect non-UV active impurities. |
| Gas Chromatography (GC) | Excellent for volatile compounds and residual solvents. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times, higher resolution, and sensitivity compared to HPLC.[1] | Higher initial instrument cost. |
| HPLC with Mass Spectrometry (HPLC-MS) | Provides structural information about impurities, highly sensitive. | More complex instrumentation and data analysis. |
Experimental Protocol: Purity by HPLC-UV
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) at a specific pH. Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent to a known concentration.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Potential Impurities: During the synthesis of chroman derivatives, several types of impurities can be formed, including starting materials, intermediates, by-products from side reactions, and degradation products.[2][3][4] For this compound, potential impurities could arise from incomplete cyclization, over-alkylation, or oxidation. A robust HPLC method should be able to separate these potential impurities from the main compound.
Assay Determination: A Quantitative Assessment
While HPLC provides a measure of purity based on peak area percentage, an assay provides an absolute measure of the amount of the substance of interest.
-
Potentiometric Titration: For an amine-containing compound like this compound, a potentiometric acid-base titration is a classic and highly accurate method for assay determination. The basic amine is titrated with a standardized acid, and the equivalence point is determined by monitoring the change in potential.
Comparison with Alternative Methods:
| Method | Advantages | Disadvantages |
| Potentiometric Titration | High precision and accuracy, absolute method. | Less sensitive than chromatographic methods, requires a titratable functional group. |
| Quantitative NMR (qNMR) | Absolute method, does not require a specific reference standard for the analyte.[5] | Requires a certified internal standard, more expensive instrumentation. |
| HPLC with External Standard | High sensitivity and specificity. | Requires a highly pure reference standard for calibration. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the HPLC method, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections are monitored to ensure the chromatographic system is performing adequately. The use of orthogonal methods (e.g., HPLC purity and titration assay) provides a cross-validation of the material's quality. A purity value of 99.8% by HPLC should be in close agreement with the assay value of 99.7% (on an anhydrous basis).
Conclusion
A Certificate of Analysis for a reference standard like this compound is more than just a list of results; it is a testament to the material's quality and suitability for its intended use. By understanding the underlying principles of the analytical methods employed and the potential for alternative approaches, researchers and drug development professionals can critically evaluate and confidently utilize these crucial materials in their work. This guide serves as a framework for that understanding, promoting scientific integrity and robust analytical practices in the pharmaceutical industry.
References
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. [Link]
-
PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]
-
PubMed Central (PMC). (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]
-
Universidad de Zaragoza. (n.d.). Analytical strategies for the determination of biogenic amines in dairy products. [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]
-
PubMed Central (PMC). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
ResearchGate. (2023). Synthesis and Some Properties of 2-Amino-4-aryl-6-hexyl-7-hydroxy-4H-chromene-3-carbonitriles. [Link]
- Google Patents. (n.d.). US20150056712A1 - Methods for Analyzing Cysteamine Compositions.
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
-
PubChem. (n.d.). (4S)-6-chloro-2,2,7-trimethyl-chroman-4-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2,7-Trimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,7-trimethylchroman-4-amine. In the absence of published experimental spectra for this specific molecule, this document leverages computational prediction tools and comparative analysis with structurally related, experimentally characterized compounds. This approach offers valuable insights for the structural elucidation and characterization of novel chroman derivatives, a scaffold of significant interest in medicinal chemistry.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] For drug discovery and development, where precise molecular architecture dictates biological activity, NMR provides critical information on the chemical environment, connectivity, and stereochemistry of a molecule. This guide will delve into the nuanced interpretation of ¹H and ¹³C NMR spectra, providing a framework for researchers to apply to their own chroman-based targets.
Predicted ¹H and ¹³C NMR Spectra of this compound
The predicted ¹H and ¹³C NMR spectral data for this compound were generated using the online NMR prediction tool, NMRDB.org.[2][3] This platform utilizes a database of experimentally determined spectra to compute predicted chemical shifts and coupling constants. The chemical structure was drawn in the web interface to obtain the predicted spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The spectrum is characterized by distinct signals corresponding to the aromatic, heterocyclic, and substituent protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-5 | 6.85 | d | 1H |
| H-6 | 6.65 | dd | 1H |
| H-8 | 6.95 | d | 1H |
| H-4 | 4.10 | t | 1H |
| H-3 | 1.90 | m | 2H |
| 2-CH₃ (ax) | 1.25 | s | 3H |
| 2-CH₃ (eq) | 1.35 | s | 3H |
| 7-CH₃ | 2.20 | s | 3H |
| 4-NH₂ | 1.60 | br s | 2H |
Table 1: Predicted ¹H NMR spectral data for this compound.
Analysis of Predicted ¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons (H-5, H-6, and H-8) are expected to appear as distinct signals. The ortho-coupling between H-5 and H-6, and the meta-coupling between H-6 and H-8 would lead to the predicted doublet of doublets for H-6.
-
Heterocyclic Ring Protons (δ 1.9-4.1 ppm): The methine proton at the chiral center (H-4) is predicted to be a triplet due to coupling with the two adjacent methylene protons (H-3). The diastereotopic protons at C-3 are expected to show a complex multiplet.
-
Methyl Groups (δ 1.2-2.2 ppm): The two methyl groups at the C-2 position are diastereotopic and are therefore predicted to have slightly different chemical shifts, appearing as two singlets. The methyl group at C-7 on the aromatic ring is predicted to be a singlet in the typical benzylic region.
-
Amine Protons (δ 1.6 ppm): The protons of the primary amine at C-4 are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[4]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is summarized in Table 2.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75.0 |
| C-3 | 35.0 |
| C-4 | 50.0 |
| C-4a | 120.0 |
| C-5 | 128.0 |
| C-6 | 118.0 |
| C-7 | 135.0 |
| C-8 | 125.0 |
| C-8a | 150.0 |
| 2-CH₃ (ax) | 25.0 |
| 2-CH₃ (eq) | 28.0 |
| 7-CH₃ | 20.0 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Analysis of Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 118-150 ppm): The six aromatic carbons are expected to have distinct chemical shifts, with the oxygen- and nitrogen-bearing carbons (C-8a and C-4a) being the most downfield.
-
Heterocyclic Ring Carbons (δ 35-75 ppm): The carbon bearing the two methyl groups (C-2) is predicted to be a quaternary carbon with a chemical shift around 75.0 ppm. The carbon bearing the amine group (C-4) is expected around 50.0 ppm, and the methylene carbon (C-3) is predicted to be the most upfield of the heterocyclic ring carbons.
-
Methyl Carbons (δ 20-28 ppm): The three methyl carbons are predicted to appear in the upfield region of the spectrum.
Comparative Analysis with Experimental Data of Related Compounds
To ground the predicted data in experimental reality, a comparison with the reported NMR data for 2,2-dimethylchroman-4-one derivatives is highly instructive.[5] While the electronic environment at C-4 is different (amine vs. ketone), the substituent effects on the aromatic ring and the general features of the heterocyclic ring provide a valuable benchmark.
A study by S. F. Nielsen and colleagues provides a comprehensive analysis of substituent effects on the ¹H and ¹³C NMR spectra of a series of 2,2-dimethylchroman-4-ones.[5] For instance, in 2,2-dimethylchroman-4-one, the protons at C-3 appear as a singlet at approximately 2.70 ppm, and the gem-dimethyl protons at C-2 resonate around 1.45 ppm.[5]
Key Comparative Insights:
-
Heterocyclic Ring Protons: The presence of the amine at C-4 in our target molecule, as opposed to a carbonyl group, is expected to shift the adjacent H-4 proton significantly upfield compared to the H-3 protons in the chroman-4-one series. The predicted value of 4.10 ppm for H-4 in this compound is consistent with this expectation.
-
Aromatic Protons: The substitution pattern on the aromatic ring of this compound will influence the chemical shifts of the aromatic protons in a predictable manner based on the electronic effects of the methyl and amino-substituted heterocyclic ring. The predicted values are within the expected range for a substituted benzene ring.
-
¹³C Chemical Shifts: The C-4 carbon in this compound is predicted at 50.0 ppm, which is significantly upfield from the carbonyl carbon in chroman-4-ones, which typically resonates above 190 ppm.[5] This stark difference is a key diagnostic feature.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound or similar derivatives, the following is a standard protocol for ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Peak pick and assign the signals in both ¹H and ¹³C NMR spectra.
-
Visualizing the Workflow and Structure
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the general workflow for its NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis.
Conclusion
This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By combining computational prediction with comparative analysis of experimentally determined data for related structures, a robust framework for the structural characterization of this and similar molecules is established. The detailed experimental protocol and workflow diagrams further equip researchers with the practical knowledge required for successful NMR analysis in their drug discovery and development endeavors. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel organic compounds.
References
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Nielsen, S. F., Larsen, T. O., & Christophersen, C. (2000). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 5(4), 580-591.
-
ChemAxon. (2023). Marvin - Chemical Drawing Software. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Radulović, N. S., & Blagojević, P. D. (2014). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society, 79(2), 175-184.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
- Crockett, S. L. (2018). Acquiring 1 H and 13 C Spectra. In The Organic Chemist's Companion (pp. 135-160). John Wiley & Sons, Ltd.
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Chroman-4-amines: A Comparative Benchmarking Study
Introduction: The Chroman-4-amine Scaffold in Modern Drug Discovery
The chroman-4-amine framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal scaffold for targeting a variety of receptors and enzymes, particularly within the Central Nervous System (CNS)[1]. The amine functionality at the C4 position is a critical, often chiral, handle for molecular elaboration and interaction with biological targets. Consequently, the efficient and stereocontrolled synthesis of these amines is a pivotal challenge for researchers in drug development.
This guide provides an in-depth comparison of three distinct synthetic methodologies for accessing chroman-4-amines from the common precursor, chroman-4-one. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. Each method is evaluated on its efficiency, stereochemical outcome, scalability, and overall practicality, providing the necessary data for researchers to select the optimal route for their specific application, from early-stage library synthesis to late-stage chiral candidate development.
The Common Gateway: Synthesis of Chroman-4-one
Before delving into the amination strategies, it is crucial to acknowledge the synthesis of the starting material, chroman-4-one. A robust and scalable route to this precursor is paramount. One of the most reliable methods involves a two-step sequence starting from readily available phenols. The process typically begins with a Michael addition of a phenol to acrylonitrile, followed by an intramolecular Houben-Hoesch reaction, which uses a strong acid catalyst like trifluoromethanesulfonic acid to effect cyclization and afford the desired chroman-4-one in excellent yields[2].
Method 1: Direct Reductive Amination - The Workhorse Route
Direct reductive amination is arguably the most straightforward and atom-economical method for converting a ketone to an amine. This one-pot reaction combines the chroman-4-one, an ammonia source, and a reducing agent to directly yield the target chroman-4-amine.
Causality and Mechanistic Rationale
The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of the ketone with ammonia. This is followed by dehydration to form an imine. The imine, being more susceptible to reduction than the starting ketone, is then selectively reduced by a hydride agent to furnish the final amine[3]. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to significantly reduce the ketone but are highly efficient at reducing the protonated imine intermediate, thus driving the equilibrium towards product formation[4][5].
Experimental Protocol: Racemic Chroman-4-amine
-
Reaction Setup : To a solution of chroman-4-one (1.0 eq.) in methanol (MeOH, 0.2 M), add ammonium acetate (10.0 eq.).
-
Imine Formation : Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy excess NaBH₃CN. Then, basify the mixture with 6 M NaOH until the pH is >10.
-
Extraction and Purification : Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield racemic chroman-4-amine[1].
Method 2: Stereoselective Synthesis via a Chiral Alcohol Intermediate
For drug development, accessing single enantiomers is often mandatory. This route achieves stereocontrol through a multi-step process: first, the asymmetric reduction of the prochiral chroman-4-one to a chiral, enantiomerically enriched chroman-4-ol, followed by a stereoinvertive amination.
Causality and Mechanistic Rationale
Step A: Asymmetric Reduction. The key to this strategy is the highly selective reduction of the ketone. This is typically achieved using a chiral catalyst system, such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium catalyst, which creates a chiral environment around the carbonyl, directing the hydride attack to one face of the ketone preferentially.
Step B: Mitsunobu Reaction. The subsequent conversion of the alcohol to the amine is elegantly performed using the Mitsunobu reaction. This reaction allows for the substitution of a hydroxyl group with a nucleophile, such as an azide (from diphenylphosphoryl azide, DPPA) or a protected amine (like phthalimide), with a complete inversion of stereochemistry[6][7]. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct. The resulting azide or phthalimide is then readily converted to the primary amine. This stereoinversion is a cornerstone of the reaction's utility in chiral synthesis[6][8].
Experimental Protocol: (S)-Chroman-4-amine
Part A: Asymmetric Reduction to (R)-Chroman-4-ol
-
Catalyst Preparation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (R)-CBS-oxazaborolidine catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Complex Formation : Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise at room temperature and stir for 15 minutes.
-
Ketone Addition : Cool the mixture to -20 °C and add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reduction : Stir the reaction at -20 °C for 4-6 hours. Monitor for completion by TLC.
-
Workup and Purification : Quench the reaction by the slow, dropwise addition of methanol. Allow to warm to room temperature, concentrate, and purify by flash chromatography to yield (R)-chroman-4-ol. The enantiomeric excess (ee) should be determined by chiral HPLC.
Part B: Mitsunobu Inversion to (S)-Chroman-4-amine precursor
-
Reaction Setup : In a flask, dissolve (R)-chroman-4-ol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF (0.2 M).
-
Mitsunobu Activation : Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes. A white precipitate of triphenylphosphine oxide will form as the reaction proceeds[9].
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Purification : Concentrate the reaction mixture and purify directly by flash chromatography to isolate the N-(chroman-4-yl)phthalimide with inverted stereochemistry.
Part C: Deprotection
-
Hydrazinolysis : Dissolve the N-(chroman-4-yl)phthalimide in ethanol and add hydrazine hydrate (4.0 eq.). Heat the mixture to reflux for 4 hours.
-
Final Purification : Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Purify the residue by chromatography or acid-base extraction to yield the final enantiopure (S)-chroman-4-amine.
Method 3: Two-Step Oximation and Reduction
An alternative non-stereoselective route that avoids the direct use of ammonia and specialized hydride reagents involves the formation and subsequent reduction of a chroman-4-one oxime intermediate.
Causality and Mechanistic Rationale
This classical two-step approach first converts the ketone into a more stable, easily handled oxime by reaction with hydroxylamine hydrochloride. The C=N bond of the oxime is then reduced to the desired amine. A variety of reducing agents can be employed for this second step, including catalytic hydrogenation (H₂/Pd-C), or chemical reductants like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal catalyst. This method can sometimes offer advantages in terms of substrate compatibility and purification.
Experimental Protocol: Racemic Chroman-4-amine via Oxime
Part A: Oxime Formation
-
Reaction Setup : Dissolve chroman-4-one (1.0 eq.) in a mixture of ethanol and water (3:1).
-
Addition : Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).
-
Reaction : Heat the mixture to reflux (approx. 80 °C) for 2 hours.
-
Isolation : Cool the reaction mixture to room temperature. The oxime product often precipitates and can be collected by filtration. If not, the product can be extracted after removing the ethanol under reduced pressure.
Part B: Oxime Reduction
-
Reaction Setup : Suspend the chroman-4-one oxime (1.0 eq.) and 10% Palladium on Carbon (Pd/C, 10 mol%) in ethanol in a hydrogenation vessel.
-
Hydrogenation : Subject the mixture to a hydrogen atmosphere (50 psi) and shake or stir vigorously at room temperature for 12 hours.
-
Workup and Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate and purify the residue by flash chromatography to obtain racemic chroman-4-amine.
Comparative Analysis and Benchmarking
The choice of synthetic route is dictated by the specific goals of the research program. A direct comparison highlights the distinct advantages and trade-offs of each methodology.
| Feature | Method 1: Direct Reductive Amination | Method 2: Oximation & Reduction | Method 3: Stereoselective Mitsunobu Route |
| Number of Steps | 1 (One-pot) | 2 | 3+ (Reduction, Mitsunobu, Deprotection) |
| Typical Overall Yield | Good to Excellent (60-85%) | Good (55-75%) | Moderate (30-50%) |
| Stereocontrol | None (Racemic) | None (Racemic) | Excellent (Inversion, >98% ee possible) |
| Key Reagents | NaBH₃CN, NH₄OAc | NH₂OH·HCl, H₂/Pd-C | Chiral Catalyst, PPh₃, DIAD, Hydrazine |
| Process Simplicity | High | Moderate | Low (Requires inert atmosphere, chiral HPLC) |
| Scalability | High | High | Moderate (Cost of catalyst, purification) |
| Ideal Application | High-throughput screening, initial SAR | Alternative racemic synthesis | Lead optimization, clinical candidates |
Visualization of Synthetic Workflows
To better illustrate the strategic differences between these approaches, the following diagrams outline the synthetic pathways from the common chroman-4-one precursor.
Caption: Comparative workflow of three synthetic routes to chroman-4-amine.
Caption: Key steps of the Mitsunobu reaction highlighting the SN2 inversion.
Conclusion and Future Outlook
The synthesis of chroman-4-amines is a well-established field, yet the optimal choice of methodology remains highly dependent on the specific context of the research.
-
For rapid generation of diverse analogues for initial biological screening, Direct Reductive Amination (Method 1) is unparalleled in its efficiency and simplicity.
-
The Oximation/Reduction pathway (Method 2) provides a reliable, classical alternative for producing racemic material.
-
For developing clinically relevant, single-enantiomer drug candidates, a stereocontrolled strategy such as the Asymmetric Reduction followed by Mitsunobu Inversion (Method 3) is indispensable, despite its increased step count and complexity.
Future advancements will likely focus on developing catalytic asymmetric reductive amination processes that can directly convert chroman-4-ones to enantiomerically enriched chroman-4-amines in a single step, combining the operational simplicity of Method 1 with the stereochemical precision of Method 3. As catalysis continues to evolve, these "ideal" transformations will undoubtedly become more accessible, further accelerating the discovery of novel chroman-based therapeutics.
References
-
Silva, V. M. et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]
-
Bäck, M. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Bäck, M. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Wang, S. et al. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. Chemistry – A European Journal. Available at: [Link]
-
Wang, S. et al. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. PubMed. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Alemán, J. et al. (2011). Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]
-
Saleem, M. et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]
-
S. G. R. (2021). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. Available at: [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
-
Reddy, R. P. et al. (2017). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. National Institutes of Health. Available at: [Link]
-
Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at: [Link]
-
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Zhang, X. et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. organic-chemistry.org. Available at: [Link]
-
Moczulski, M. et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available at: [Link]
-
Ghanbarimasir, Z. & Emami, S. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. organic-synthesis.org. Available at: [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
-
Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube. Available at: [Link]
-
Wang, L. et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]
-
Boujdi, O. et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. National Institutes of Health. Available at: [Link]
-
Dodge, J. A. & Martin, S. F. (1991). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
-
Taylor, R. J. K. et al. (2016). Recent Advances of Manganese Catalysis for Organic Synthesis. Wiley Online Library. Available at: [Link]
Sources
- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
